(4-(Ethylsulfonamido)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(ethylsulfonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZKFSYJUXPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674478 | |
| Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-62-0 | |
| Record name | B-[4-[(Ethylsulfonyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of (4-(Ethylsulfonamido)phenyl)boronic Acid: A Guide for Medicinal Chemistry and Drug Development
An In-depth Technical Guide:
Authored by: Gemini, Senior Application Scientist
Abstract
(4-(Ethylsulfonamido)phenyl)boronic acid is a pivotal building block in contemporary drug discovery, primarily utilized as a versatile coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its structure, incorporating both a reactive boronic acid moiety and a hydrogen-bond-donating sulfonamide group, makes it an attractive component for designing molecules with targeted biological activity, including enzyme inhibitors.[3][4] This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, grounded in mechanistic understanding and practical, field-proven insights. We will dissect two primary synthetic strategies, offering detailed experimental protocols, purification techniques, and characterization data to empower researchers in its efficient and scalable preparation.
Introduction: The Strategic Value of Sulfonamide-Bearing Boronic Acids
Arylboronic acids are foundational reagents in modern organic synthesis. The incorporation of a sulfonamide functional group onto this scaffold, as seen in this compound, imparts specific physicochemical properties beneficial for drug design. The sulfonamide group is a well-established pharmacophore that can act as a hydrogen bond donor and acceptor, mimicking the geometry of a peptide bond while offering greater metabolic stability.[5] This unique combination allows for the synthesis of complex molecules with enhanced binding affinities and tailored pharmacological profiles. This guide focuses on equipping researchers with the knowledge to reliably synthesize this key intermediate.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis reveals two primary and strategically distinct pathways for the synthesis of this compound (1 ).
Figure 1: Retrosynthetic analysis of the target molecule.
-
Pathway A (Late-Stage Borylation): This approach involves first constructing the ethanesulfonamide on a halogenated aromatic ring, followed by conversion of the C-X bond (typically C-Br) to a C-B bond. This route is advantageous when the boronic acid moiety is sensitive to the sulfonylation reaction conditions.
-
Pathway B (Early-Stage Borylation): This strategy begins with a commercially available aminophenylboronic acid derivative and forms the sulfonamide bond directly. This is often the more convergent route, but requires careful selection of reaction conditions to protect the boronic acid group.
Pathway A: Synthesis via Late-Stage Borylation
This robust, multi-step pathway begins with the synthesis of an N-aryl sulfonamide precursor, which is subsequently borylated.
Step 1: Synthesis of N-(4-bromophenyl)ethanesulfonamide (2)
The synthesis starts with the reaction between commercially available 4-bromoaniline and ethanesulfonyl chloride.[6][7] The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct.
Figure 2: Synthesis of the key sulfonamide precursor.
Experimental Protocol: N-(4-bromophenyl)ethanesulfonamide
-
To a stirred solution of 4-bromoaniline (10.0 g, 58.1 mmol) in dichloromethane (DCM, 150 mL) in an ice-water bath (0 °C), add pyridine (5.6 mL, 69.7 mmol) dropwise.
-
Slowly add a solution of ethanesulfonyl chloride (6.0 mL, 63.9 mmol) in DCM (50 mL) to the mixture over 20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting crude solid from an ethanol/water mixture to afford N-(4-bromophenyl)ethanesulfonamide as a white crystalline solid.
Step 2: Miyaura Borylation to Form the Boronic Ester (4)
The aryl bromide is converted to a boronic ester using a palladium-catalyzed Miyaura borylation reaction. This reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to yield the product.[8]
Figure 3: Miyaura borylation of the sulfonamide precursor.
Experimental Protocol: Miyaura Borylation
-
In a Schlenk flask, combine N-(4-bromophenyl)ethanesulfonamide (5.0 g, 18.9 mmol), bis(pinacolato)diboron (5.7 g, 22.7 mmol), and potassium acetate (5.6 g, 56.7 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (100 mL) via cannula, followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 692 mg, 0.95 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield the pinacol ester 4 as a white solid.
Step 3: Hydrolysis to this compound (1)
The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under mild acidic conditions.
Experimental Protocol: Pinacol Ester Hydrolysis
-
Dissolve the boronic ester 4 (1.0 g, 3.2 mmol) in a mixture of acetone (20 mL) and 1 M HCl (10 mL).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product 1 . Further purification can be achieved by recrystallization.
Pathway B: Synthesis via Direct Sulfonylation
This more convergent pathway involves the direct sulfonylation of 4-aminophenylboronic acid, ideally using its more stable pinacol ester derivative 3 .
Figure 4: Direct sulfonylation of 4-aminophenylboronic acid pinacol ester.
Rationale for Using the Pinacol Ester: Free boronic acids can undergo side reactions under basic conditions, including the formation of boroxine trimers or degradation. The pinacol ester protects the boronic acid moiety, enhancing its stability and simplifying purification.[8]
Experimental Protocol: Direct Sulfonylation
-
Dissolve 4-aminophenylboronic acid pinacol ester (5.0 g, 22.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under an argon atmosphere and cool to 0 °C.
-
Add triethylamine (3.8 mL, 27.4 mmol) dropwise.
-
Slowly add ethanesulfonyl chloride (2.4 mL, 25.1 mmol) to the solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with the addition of water (50 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The crude product is the pinacol ester 4 , which can be purified by column chromatography as described in Pathway A.
-
Hydrolyze the purified ester 4 to the final product 1 using the protocol from Pathway A, Step 3.
Purification and Characterization
Purification
A robust method for purifying arylboronic acids involves their conversion to a water-soluble sodium salt.[9]
Protocol: Purification via Salt Formation
-
Dissolve the crude this compound in diethyl ether.
-
Add 1 M NaOH solution and stir. The sodium boronate salt will precipitate or partition into the aqueous layer.
-
Separate the layers and wash the aqueous layer (or the filtered solid) with diethyl ether to remove non-acidic organic impurities.
-
Cool the aqueous solution in an ice bath and carefully acidify with 1 M HCl to a pH of ~3-4, causing the pure boronic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization
The final compound should be characterized using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the para-substituted pattern (two doublets). Methylene quartet and methyl triplet for the ethyl group. A broad singlet for the B(OH)₂ protons and another for the NH proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the two carbons of the ethyl group. The carbon attached to boron will have a characteristic chemical shift. |
| ¹¹B NMR | A single broad peak typically in the range of 25-30 ppm for the sp² hybridized trigonal planar boron atom.[10][11] |
| Mass Spec (ESI) | Calculation of the exact mass should confirm the molecular formula C₈H₁₂BNO₄S. Expected [M-H]⁻ or [M+H]⁺ peak. |
| HPLC | Assessment of purity, typically >95% for use in subsequent reactions. |
Safety and Handling
-
Ethanesulfonyl Chloride: Corrosive and moisture-sensitive.[6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts with water to release HCl gas.
-
Organometallic Reagents: Palladium catalysts should be handled with care. If using organolithium reagents (for an alternative borylation route not detailed here), strict anhydrous and inert atmosphere techniques are required.
-
Chlorosulfonic Acid: While not used in the primary routes described, it is a common reagent in sulfonamide synthesis and is extremely corrosive and reacts violently with water.[12] Exercise extreme caution if considering alternative syntheses involving it.
Conclusion
The synthesis of this compound can be reliably achieved through two strategic pathways. The direct sulfonylation of 4-aminophenylboronic acid pinacol ester (Pathway B) offers a more convergent and efficient route, while the late-stage Miyaura borylation of a pre-formed sulfonamide (Pathway A) provides a robust alternative, particularly for larger-scale synthesis where precursor stability is paramount. The choice of pathway will depend on starting material availability, scale, and the specific requirements of the research program. By following the detailed protocols and purification strategies outlined in this guide, researchers and drug development professionals can confidently produce this high-value chemical intermediate for application in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.docking.org [files.docking.org]
- 6. Ethanesulfonyl chloride | 594-44-5 | FE138684 | Biosynth [biosynth.com]
- 7. nbinno.com [nbinno.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic and Analytical Profiling of (4-(Ethylsulfonamido)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of (4-(Ethylsulfonamido)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer in-depth, field-proven insights into the experimental nuances and theoretical underpinnings of its characterization. The methodologies and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Structure and Key Physicochemical Properties
This compound, with the CAS Number 1072945-62-0, possesses a unique molecular architecture combining a phenylboronic acid moiety with an ethylsulfonamide group. This structure imparts specific chemical reactivity and physical properties that are crucial for its applications.
Molecular Formula: C₈H₁₂BNO₄S
Molecular Weight: 229.06 g/mol
The boronic acid group is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, while the sulfonamide moiety can engage in hydrogen bonding and other non-covalent interactions, influencing solubility and binding to biological targets.
Diagram of the Molecular Structure of this compound
An In-depth Technical Guide to (4-(Ethylsulfonamido)phenyl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (4-(Ethylsulfonamido)phenyl)boronic acid. It is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into its handling, characterization, and application, particularly as a building block in the synthesis of novel therapeutics.
Introduction: The Significance of Sulfonamido-Functionalized Arylboronic Acids
This compound belongs to the versatile class of arylboronic acids, which are pivotal reagents in modern organic chemistry. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The incorporation of a sulfonamide moiety into the arylboronic acid structure is of particular interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting antibacterial, diuretic, and hypoglycemic properties, among others. The presence of the sulfonamide group can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its reactivity and pharmacokinetic profile.[2]
This guide will delve into the specific characteristics of this compound, providing a foundation for its effective use in research and development.
Chemical Structure and Identification
The structure of this compound features a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an ethylsulfonamido group (-NHSO₂CH₂CH₃).
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1072945-62-0[3][][5] |
| Molecular Formula | C₈H₁₂BNO₄S[3][][6] |
| Molecular Weight | 229.06 g/mol [6] |
| IUPAC Name | [4-(Ethylsulfonamido)phenyl]boronic acid |
| Synonyms | 4-(Ethylsulfonylamino)phenylboronic acid |
| InChI Key | DFGZKFSYJUXPOK-UHFFFAOYSA-N[] |
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this compound is limited, information from suppliers and analogous compounds provides valuable insights.
Table 2: Physical Properties of this compound and Related Compounds
| Property | Value | Notes and References |
| Appearance | Crystalline powder.[3] | As described by chemical suppliers. |
| Melting Point | Data not available | For the analogous 4-(methanesulfonyl)phenylboronic acid, the melting point is reported as 289-293 °C.[7] The melting point of 4-ethylphenylboronic acid is 150-155 °C.[8] |
| Solubility | Data not available | Arylboronic acids generally exhibit low solubility in water and hydrocarbons, and higher solubility in polar organic solvents such as ethers and ketones.[9][10] The presence of the sulfonamide group may influence its solubility profile. |
| pKa | Estimated to be around 7.4 | This estimation is based on the experimentally determined pKa of the structurally similar 4-(N-allylsulfamoyl)-phenylboronic acid, which is 7.4.[11] The electron-withdrawing nature of the sulfonamide group is known to lower the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid (pKa ≈ 8.8).[11] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the boronic acid group and influenced by the electronic effects of the ethylsulfonamido substituent.
Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the ethylsulfonamido group can impact the transmetalation step. While electron-rich boronic acids generally react faster, the specific conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields with electron-deficient partners.
Stability and Protodeboronation
A common side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] The stability of this compound is influenced by pH and the electronic nature of the sulfonamide substituent.
-
Acid- and Base-Catalyzed Protodeboronation: Arylboronic acids can undergo protodeboronation under both acidic and basic conditions.[13][14]
-
Influence of Electron-Withdrawing Groups: Arylboronic acids with electron-withdrawing substituents, such as the ethylsulfonamido group, can be susceptible to protodeboronation, particularly under basic conditions.[14] However, some studies suggest that strong electron-withdrawing groups can slow down acid-promoted protodeboronation.[15] Careful control of reaction pH is therefore critical to minimize this undesired side reaction.
It is advisable to store this compound in a cool, dry place and to use it in reactions with minimal delay after exposure to basic aqueous conditions.
Spectroscopic Properties
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features | Reference for Analogy |
| ¹H NMR | - Aromatic protons in the region of 7.0-8.0 ppm, likely showing an AA'BB' splitting pattern. - A broad singlet for the B(OH)₂ protons. - A singlet for the NH proton. - A quartet for the CH₂ group of the ethyl moiety. - A triplet for the CH₃ group of the ethyl moiety. | [16][17] |
| ¹³C NMR | - Aromatic carbons in the range of 120-150 ppm. - The carbon attached to the boron atom (ipso-carbon) will have a characteristic chemical shift. - Aliphatic carbons for the ethyl group. | [18][19] |
| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹. - N-H stretching vibration. - Asymmetric and symmetric S=O stretching bands for the sulfonamide group around 1350 and 1160 cm⁻¹, respectively. - B-O stretching vibrations. - Aromatic C-H and C=C stretching vibrations. | [20][21] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of water, the ethyl group, and the boronic acid moiety. | [22] |
Experimental Protocols
The following section outlines general, yet detailed, experimental procedures that can be adapted for the synthesis and characterization of this compound.
Proposed Synthesis
A plausible synthetic route to this compound could involve the Miyaura borylation of a suitable precursor, such as N-(4-bromophenyl)ethanesulfonamide.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-(4-bromophenyl)ethanesulfonamide, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a base like potassium acetate (KOAc).
-
Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of the Boronate Ester: Purify the crude product by column chromatography on silica gel to obtain the pinacol boronate ester intermediate.
-
Hydrolysis: Dissolve the purified boronate ester in a suitable solvent system (e.g., acetone/water) and treat with an acid (e.g., HCl) to hydrolyze the ester to the desired boronic acid.
-
Isolation of the Final Product: Isolate the product by filtration or extraction, followed by washing and drying to yield this compound.
Characterization Methods
Melting Point Determination:
-
Place a small amount of the dried crystalline product into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum and identify the characteristic absorption bands for the functional groups present in the molecule.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in Suzuki-Miyaura coupling allows for the straightforward introduction of the ethylsulfonamido-phenyl motif into a wide range of molecular scaffolds. This is particularly relevant in the development of enzyme inhibitors, receptor antagonists, and other biologically active compounds where the sulfonamide group can participate in key binding interactions with the biological target. The boronic acid functionality itself can also be a key pharmacophoric element, as seen in several FDA-approved drugs.
Safety and Handling
Based on safety data for analogous compounds, this compound should be handled with care.
-
Hazards: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[23]
-
Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
Conclusion
This compound is a specialized reagent with significant potential in organic synthesis and medicinal chemistry. While specific experimental data on its physical properties are not extensively documented, a comprehensive understanding of its characteristics can be derived from the properties of analogous compounds and a fundamental knowledge of arylboronic acid chemistry. This guide provides a solid foundation for researchers to handle, characterize, and effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 5. eMolecules 4-(Ethylsulfonamido)phenylboronic acid | 1072945-62-0 | 1G | Fisher Scientific [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]
- 8. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 16. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]
- 17. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 18. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Phenylboronic acid(98-80-6) IR Spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. echemi.com [echemi.com]
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
An In-Depth Technical Guide to (4-(Ethylsulfonamido)phenyl)boronic acid for Advanced Research
Abstract
This compound is a specialized organic compound that merges the versatile reactivity of a boronic acid with the influential physicochemical properties of an ethylsulfonamide group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. As a bifunctional molecule, it is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the sulfonamide moiety offers opportunities for modulating solubility, acidity, and intermolecular interactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its significant applications in drug discovery, and representative experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Boronic acids and their derivatives have become indispensable tools in modern organic chemistry and drug discovery.[1][2] Their stability, low toxicity, and remarkable utility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as critical intermediates.[1][3] The discovery of Bortezomib, a dipeptidyl boronic acid, as a first-in-class proteasome inhibitor for cancer therapy, catalyzed a surge of interest in incorporating the boronic acid moiety into therapeutic agents.[1]
This compound (IUPAC Name: [4-(ethylsulfonylamino)phenyl]boronic acid) belongs to a sophisticated class of phenylboronic acids functionalized with an electron-withdrawing group.[] The presence of the ethylsulfonamide group at the para-position significantly influences the electronic properties of the boronic acid. This substitution can lower the pKa of the boronic acid, enhancing its ability to form stable boronate esters with diols at physiological pH—a critical feature for applications in boronate affinity chromatography and for designing enzyme inhibitors that target cis-diol-containing molecules.[5]
Physicochemical and Structural Characteristics
The compound typically presents as a crystalline powder and possesses the key structural features detailed below.[6] Understanding these properties is fundamental to its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1072945-62-0 | [6][7][8] |
| Molecular Formula | C8H12BNO4S | [][6][7] |
| Molecular Weight | 229.06 g/mol | [7][9] |
| IUPAC Name | [4-(ethylsulfonylamino)phenyl]boronic acid | [] |
| Appearance | Crystalline Powder | [6] |
| Purity | Typically ≥97% | [6][8] |
| Storage | Room temperature, in a well-sealed container | [6] |
Chemical Structure
The structure consists of a central benzene ring substituted with a boronic acid group [-B(OH)2] and an ethylsulfonamido group [-NHSO2CH2CH3].
Caption: Structure of this compound.
Synthesis and Manufacturing Considerations
The synthesis of functionalized arylboronic acids typically involves the borylation of an appropriately substituted aryl halide or triflate. A common and effective method is the palladium-catalyzed cross-coupling reaction of a diboron reagent with an aryl halide (the Miyaura borylation) or the lithiation of an aryl halide followed by quenching with a trialkyl borate.[3][10]
A Plausible Synthetic Pathway
A logical and industrially scalable route to synthesize this compound starts from 4-bromoaniline.
-
Sulfonylation: 4-bromoaniline is reacted with ethanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-(4-bromophenyl)ethanesulfonamide. The base is crucial for scavenging the HCl byproduct.
-
Borylation: The resulting aryl bromide is then converted to the boronic acid. A robust method involves a palladium-catalyzed reaction with a diboron reagent like bis(pinacolato)diboron (B2pin2). This reaction requires a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in an aprotic solvent.
-
Hydrolysis: The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.
Caption: Plausible synthetic workflow for the target compound.
Applications in Research and Drug Development
The dual functionality of this molecule provides a platform for diverse applications, primarily centered around its use as a building block in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between aryl groups. Researchers can couple this boronic acid with various aryl or vinyl halides/triflates to synthesize complex biaryl or styrenyl structures, which are common scaffolds in many pharmaceuticals. The ethylsulfonamide group can serve as a key pharmacophoric element, providing hydrogen bond donor and acceptor sites, or it can be used to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of the final molecule.
Boronate Affinity Chromatography
The ability of boronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols is the basis for boronate affinity chromatography. The electron-withdrawing sulfonamide group lowers the pKa of the boronic acid, allowing it to bind to diols (like those found in sugars, glycoproteins, and RNA) at or near neutral pH.[5] This makes this compound a candidate for derivatizing chromatography media to selectively capture and purify biomolecules.
Enzyme Inhibition and Chemical Biology
Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a stable, tetrahedral complex with the catalytic serine residue, mimicking the transition state of peptide hydrolysis. The sulfonamide moiety can form additional hydrogen bonds within the enzyme's active site, potentially increasing binding affinity and selectivity. This makes the molecule an interesting starting point for designing targeted enzyme inhibitors.
Caption: Boronic acid interaction with a serine protease active site.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for using this compound as a coupling partner.
Objective: To synthesize a biaryl compound from this compound and an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh3)4, 3 mol%)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add the solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
As with any laboratory chemical, this compound should be handled with care. While specific toxicity data is limited, related boronic acids and sulfonamides warrant the following precautions:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Hazards: Based on similar compounds, potential hazards may include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[11]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for advanced applications. The interplay between the reactive boronic acid and the modulating ethylsulfonamide group provides chemists with a powerful tool for constructing complex molecules with tailored properties. Its utility in robust C-C bond formation via Suzuki-Miyaura coupling and its potential in developing affinity media and targeted enzyme inhibitors underscore its importance in modern chemical and pharmaceutical research. As the demand for novel therapeutics and materials continues to grow, the application of such sophisticated, functionalized reagents is set to expand.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Ethylsulfonamido)phenylboronic acid, CasNo.1072945-62-0 BOC Sciences United States [bocscichem.lookchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 1072945-62-0 Cas No. | 4-(Ethylsulfonamido)phenylboronic acid | Apollo [store.apolloscientific.co.uk]
- 9. 4-(ethylsulfonamido)phenylboronic acid,(CAS# 1072945-62-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [4-(Methanesulfonamidomethyl)phenyl]boronic acid | C8H12BNO4S | CID 22309452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of sulfonamido phenylboronic acids
An In-depth Technical Guide to the Discovery and History of Sulfonamido Phenylboronic Acids
Abstract
The convergence of two distinct and historically significant pharmacophores—the boronic acid and the sulfonamide—has given rise to a versatile class of molecules with profound implications for drug discovery and biotechnology. Sulfonamido phenylboronic acids have emerged as potent, targeted inhibitors of serine proteases and as highly effective ligands in affinity chromatography. This guide traces the historical trajectory of their discovery, delves into the fundamental chemical principles governing their function, and elucidates the structure-based design strategies that unlocked their potential. We will explore their mechanism of action as transition-state analogues, detail key applications in combating antibiotic resistance, and provide validated synthetic protocols for their preparation. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of this important chemical class.
Part 1: Foundational Moieties - A Tale of Two Pharmacophores
The story of sulfonamido phenylboronic acids begins with its two constituent parts, each with a rich history in science.
1.1 The Phenylboronic Acid: A Versatile Synthetic Building Block
Phenylboronic acid, PhB(OH)₂, is a planar compound characterized by an sp²-hybridized boron atom with an empty p-orbital, making it a mild Lewis acid.[1] While commonly known in modern medicinal chemistry as a crucial reagent in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its utility extends far beyond carbon-carbon bond formation.[2] For decades, the ability of the boronic acid group to interact with nucleophiles, particularly the hydroxyl group of serine residues, has made it an intriguing candidate for enzyme inhibition.[3]
1.2 The Sulfonamide: A Pillar of Medicinal Chemistry
The sulfonamide functional group (-S(=O)₂-NR₂-) is a cornerstone of modern therapeutics. Its journey began in the 1930s with the discovery that the dye Prontosil was metabolized in the body to its active antibacterial form, sulfanilamide.[4] This breakthrough ushered in the era of "sulfa drugs," the first class of systemic antibacterial agents.[4] The sulfonamide moiety is a bioisostere of carboxylic acids and is valued for its chemical stability and ability to participate in strong hydrogen bonding interactions, making it a privileged structure in drug design.[5][6]
The strategic fusion of these two moieties created a class of compounds with enhanced and tunable properties, leading to significant advancements in both enzyme inhibition and bioseparations.
Part 2: The Genesis of Boronic Acids as Serine Protease Inhibitors
The journey towards potent sulfonamido phenylboronic acid inhibitors began with early investigations into simpler boronic acids.
2.1 Early Discoveries and the Transition-State Analogue Concept
Approximately two decades ago, researchers identified that boric acid and simple arylboronic acids like phenylboronic acid were weak inhibitors of serine proteases, including class A β-lactamases.[3] These enzymes, which include crucial bacterial defense enzymes (β-lactamases) and key players in human physiology (e.g., chymotrypsin, thrombin), all feature a critical serine residue in their active site.[7][8]
The mechanism of inhibition is rooted in the boronic acid's ability to act as a transition-state analogue . During substrate hydrolysis, the catalytic serine's hydroxyl group attacks the carbonyl carbon of the substrate (e.g., the β-lactam ring in penicillin), forming a transient, high-energy tetrahedral intermediate.[9][10] The trigonal planar, sp²-hybridized boron atom of a boronic acid is perfectly poised to accept the nucleophilic attack from the catalytic serine. This forms a stable, reversible covalent adduct where the boron atom adopts a tetrahedral, sp³-hybridized geometry, thus mimicking the fleeting transition state.[9][11][12] This stable complex effectively sequesters the enzyme, preventing it from processing its natural substrate.
2.2 Visualizing the Mechanism of Serine Protease Inhibition
The interaction between a boronic acid inhibitor and a serine protease active site can be visualized as a two-step process: initial binding followed by covalent bond formation.
Caption: Mechanism of boronic acid inhibition of serine proteases.
Part 3: The Sulfonamide Introduction: A Paradigm Shift in Inhibitor Design
While early phenylboronic acids showed promise, they lacked the potency required for therapeutic applications. The breakthrough came from replacing the well-established carboxamide moiety, found in penicillin and cephalosporin substrates, with a sulfonamide group.[10][13] This seemingly modest substitution led to a dramatic and unexpected shift in the structure-activity relationship (SAR).
3.1 Rationale and Unexpected Discoveries
The initial impetus for this chemical modification was the merging of two distinct series of β-lactamase inhibitors.[10][13] Scientists hypothesized that the sulfonamide group, with its different geometry and electronic properties, could alter the binding profile within the enzyme's active site.
The results were striking. For smaller inhibitor scaffolds, the sulfonamide analogues were significantly more potent than their carboxamide counterparts. Conversely, for larger, more elaborate scaffolds, the sulfonamide proved detrimental to activity.[10][13] This inverted SAR suggested a fundamental change in how the inhibitors were interacting with the target enzyme.
3.2 A Structural Explanation for the SAR Shift
X-ray crystallography studies of these inhibitors in complex with AmpC β-lactamase provided the answer. The tetrahedral geometry of a sulfonamide group is fundamentally different from the planar geometry of a carboxamide. This geometric and electronic distinction forces the sulfonamide inhibitor into a different binding orientation within the active site.[10]
-
Carboxamide Interaction: The carboxamide oxygen of traditional inhibitors often forms a key hydrogen bond with the backbone nitrogen of residues like Asn152 in AmpC.[10]
-
Sulfonamide Interaction: The sulfonamide group, due to its altered geometry, forges a new network of interactions. For instance, a sulfonamide oxygen can interact with ordered water molecules and conserved tyrosine residues, while the sulfonamide nitrogen can engage in dipole-quadrupole interactions with other residues.[11]
This altered binding mode explains the inverted SAR. Smaller sulfonamide inhibitors could adopt an optimal conformation that maximized these new, favorable interactions. Larger inhibitors, however, experienced steric clashes or were forced into suboptimal geometries, weakening their binding affinity.[10]
3.3 Quantitative Comparison: Sulfonamide vs. Carboxamide Analogs
The dramatic impact of the sulfonamide-for-carboxamide substitution is best illustrated by comparing the inhibition constants (Kᵢ) for analogous pairs against AmpC β-lactamase.
| Inhibitor Scaffold | R₁ Group | Linker | Kᵢ (nM) | Fold Change (Sulfonamide vs. Carboxamide) | Reference |
| Analog Pair 1 | Methyl | Carboxamide | 18,500 | - | [10] |
| Methyl | Sulfonamide | 789 | 23.4x Improvement | [10] | |
| Analog Pair 2 | Phenylacetyl | Carboxamide | 570 | - | [10] |
| Phenylacetyl | Sulfonamide | 70 | 8.1x Improvement | [10] | |
| Analog Pair 3 | 2-Naphthylacetyl | Carboxamide | 30 | - | [10] |
| 2-Naphthylacetyl | Sulfonamide | 600 | 20x Weaker | [10] |
Table 1: Comparison of inhibition constants (Kᵢ) for carboxamide and sulfonamide boronic acid analogs against AmpC β-lactamase. Note the significant improvement for smaller R₁ groups and the decrease in potency for the larger naphthyl group.
Part 4: Key Applications and Case Studies
The unique properties of sulfonamido phenylboronic acids have been exploited in two primary fields: therapeutic enzyme inhibition and advanced biochemical separation.
4.1 Case Study: Reversing Antibiotic Resistance with AmpC β-Lactamase Inhibitors
The Challenge: The expression of β-lactamase enzymes is a primary mechanism of bacterial resistance to antibiotics like penicillins and cephalosporins.[10] Class C β-lactamases, such as AmpC, are particularly problematic as they are not inhibited by clinically used inhibitors like clavulanic acid and can hydrolyze even "β-lactamase resistant" antibiotics.[11] This creates a pressing need for novel, non-β-lactam-based inhibitors.
The Solution: Using structure-based design, researchers developed sulfonamido phenylboronic acids as potent and specific inhibitors of AmpC. By analyzing the crystal structure of the enzyme, modifications were made to the inhibitor to improve affinity and pharmacokinetic properties.[11] The sulfonamide moiety proved critical in establishing unique interactions within the active site, leading to inhibitors with Kᵢ values in the low nanomolar range.[10]
The Impact: When co-administered with a β-lactam antibiotic like ceftazidime, these inhibitors protect the antibiotic from degradation by the β-lactamase. This restores the antibiotic's efficacy against resistant bacterial strains, lowering the minimum inhibitory concentrations (MIC) by up to 32-fold in cell culture experiments.[3][10][13] This work provides a validated path toward developing therapeutic agents to treat infections caused by β-lactam-resistant bacteria.[14]
4.2 Case Study: Advancing Boronate Affinity Chromatography
The Principle: Boronate affinity chromatography is a technique used to separate and purify molecules containing cis-diol functionalities, such as carbohydrates, glycoproteins, and catecholamines.[15] The separation is based on the pH-dependent, reversible formation of a cyclic ester between the boronate group and the cis-diol.
The Innovation: Standard phenylboronic acid has a pKa of approximately 8.8, meaning that efficient binding of diols requires alkaline conditions (pH > 8.5).[1][15] Such high pH can be detrimental to sensitive biomolecules. The introduction of a strongly electron-withdrawing sulfonamide group onto the phenyl ring substantially lowers the boronic acid's pKa.
The Benefit: Sulfonamido phenylboronic acids exhibit pKa values in the range of 7.1 to 7.4.[15] When these ligands are immobilized on a solid support (like silica), they create an affinity chromatography matrix that can efficiently bind and separate cis-diol-containing compounds at or near physiological pH (e.g., pH 5.5-7.0).[15] This allows for the gentle purification of oxidation-sensitive analytes like L-DOPA and catecholamines under much milder conditions, preserving their integrity.[15]
Part 5: Synthetic Methodologies and Protocols
The synthesis of sulfonamido phenylboronic acids is achievable through robust and well-documented chemical routes. The most common approach involves the sulfonylation of an appropriate amino-boronate ester intermediate.
5.1 General Synthetic Workflow
The workflow typically begins with a protected boronic acid, such as a pinacol ester, which is then functionalized to introduce an amine, followed by reaction with a sulfonyl chloride.
Caption: General synthetic workflow for sulfonamidoboronic acids.
5.2 Example Protocol: Synthesis of N-(Phenylmethyl)sulfonamidomethaneboronic Acid
This protocol is adapted from established literature procedures for the synthesis of sulfonamidomethaneboronic acids, which are potent AmpC inhibitors.[10]
Materials:
-
Chloromethylboronic acid pinacol ester
-
Lithium bis(trimethylsilyl)amide (LiN(TMS)₂)
-
Methanol (MeOH)
-
Phenylmethanesulfonyl chloride
-
Appropriate solvents (e.g., THF, Diethyl Ether)
-
Reagents for workup and purification (e.g., HCl, NaHCO₃, MgSO₄, silica gel)
Procedure:
-
Generation of the Amino Intermediate: Dissolve chloromethylboronic acid pinacol ester (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.
-
Add a solution of LiN(TMS)₂ (1.0 M in THF, 1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes. This step generates the key aminomethylboronate intermediate in situ.
-
In Situ Deprotection and Sulfonylation: Add anhydrous methanol (1.1 eq) to the reaction mixture to deprotect the silylamine. Allow the mixture to warm slightly.
-
Add a solution of phenylmethanesulfonyl chloride (1.0 eq) in THF. Allow the reaction to slowly warm to room temperature and stir overnight. Causality: The in situ generated amine is nucleophilic and reacts with the electrophilic sulfonyl chloride to form the N-S bond.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (the pinacol ester) via flash column chromatography on silica gel.
-
Deprotection to Free Boronic Acid: The final conversion of the pinacol ester to the free boronic acid can be achieved via transesterification with phenylboronic acid in a biphasic acetonitrile/water system or by careful hydrolysis. Self-Validation: Successful synthesis is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.
Critical Consideration - Protodeboronation: A potential side reaction during synthesis is the loss of the boronic acid moiety (protodeboronation), which can be promoted by strong bases or certain reaction conditions. Careful control of stoichiometry and temperature is crucial to minimize this pathway.[10]
Part 6: Conclusion and Future Outlook
The discovery and development of sulfonamido phenylboronic acids represent a triumph of rational, structure-based design. By merging two classic pharmacophores, scientists created a class of molecules with tunable properties and remarkable efficacy. The journey from observing weak inhibition by simple phenylboronic acids to achieving nanomolar potency through the strategic incorporation of a sulfonamide group highlights the power of understanding detailed molecular interactions.
These compounds have already demonstrated significant potential as tools to combat antibiotic resistance and as novel ligands for bioseparations at physiological pH.[10][15] The future for this chemical class is bright, with several promising avenues for exploration:
-
Targeting Other Serine Proteases: The principles learned from inhibiting β-lactamases can be applied to other serine proteases implicated in diseases ranging from malaria to cancer.[7][16][17]
-
Improving Pharmacokinetics: Further chemical modification can optimize the drug-like properties (solubility, membrane permeability, metabolic stability) of these inhibitors to advance them from laboratory tools to clinical candidates.[11]
-
Development of Novel Sensors: The pH-dependent diol-binding properties of sulfonamido phenylboronic acids make them excellent candidates for the development of sensors for sugars and other biologically important diols.[15]
As synthetic methodologies become more refined and our understanding of complex biological systems deepens, sulfonamido phenylboronic acids are poised to remain a valuable and impactful scaffold in the fields of medicinal chemistry, chemical biology, and beyond.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Studies of (4-(Ethylsulfonamido)phenyl)boronic acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Ethylsulfonamido)phenyl)boronic acid is a specialized organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry. Its structure, featuring a phenylboronic acid moiety linked to an ethylsulfonamide group, suggests a potential for diverse biological activities. Boronic acids, in general, are recognized for their unique ability to form reversible covalent bonds with diols, a characteristic that makes them valuable as inhibitors for a range of enzymes, including serine proteases and β-lactamases.[1][2][3] The sulfonamide group, a well-established pharmacophore, further enhances the potential of this molecule as a drug candidate.
This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to study this compound. As a Senior Application Scientist, the focus will be on not just the methodologies but the rationale behind their application, ensuring a blend of technical accuracy and practical insight. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a roadmap for the computational investigation of this promising molecule.
Molecular Profile of this compound
| Property | Value | Source |
| CAS Number | 1072945-62-0 | [4][5][6] |
| Molecular Formula | C8H12BNO4S | [4][5] |
| Molecular Weight | 229.0612 g/mol | [5] |
| IUPAC Name | [4-(ethylsulfonylamino)phenyl]boronic acid | [] |
| Appearance | Crystalline powder | [4] |
Part 1: Structural and Electronic Properties - A Quantum Mechanical Approach
A fundamental understanding of the structural and electronic properties of this compound is paramount for predicting its reactivity and interaction with biological targets. Density Functional Theory (DFT) is a powerful computational method for this purpose, offering a good balance between accuracy and computational cost.[8][9]
Geometry Optimization and Vibrational Analysis
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.
Protocol 1: Geometry Optimization using DFT
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and reliable choice for organic molecules.[8][9]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) is recommended to accurately describe the electronic structure.[8][9]
-
Solvation Model: To mimic physiological conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed, with water as the solvent.[9]
-
Output Analysis: The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]
Causality behind Experimental Choices: The choice of the B3LYP functional and a split-valence basis set with polarization and diffuse functions provides a robust framework for capturing the electronic and structural nuances of the molecule, including the geometry around the boron atom and the sulfonamide group. The inclusion of a solvation model is critical as it accounts for the influence of the aqueous environment on the molecular conformation and properties.
Frontier Molecular Orbitals and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. These parameters can be calculated from the optimized geometry using DFT.[10]
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions with other molecules, including biological targets.
Protocol 2: MEP Calculation
-
Input: The optimized molecular geometry from Protocol 1.
-
Software: Gaussian, ORCA, or similar.
-
Method: The MEP is calculated at the same level of theory (e.g., B3LYP/6-31G(d,p)) used for geometry optimization.
-
Visualization: The MEP is typically mapped onto the electron density surface of the molecule, with a color code representing the electrostatic potential (e.g., red for negative potential, blue for positive potential).
Expertise & Experience: The MEP map provides a visual hypothesis for how the molecule might orient itself within a binding pocket. For instance, the negative potential around the oxygen atoms of the boronic acid and sulfonamide groups would likely interact with positively charged residues or hydrogen bond donors in a protein.
Part 2: Interaction with Biological Targets - A Molecular Modeling Approach
The primary interest in this compound lies in its potential as a therapeutic agent. Molecular modeling techniques are indispensable for predicting and understanding its interactions with biological macromolecules.
Molecular Docking: Predicting Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][11][12]
Protocol 3: Molecular Docking
-
Target Selection: Identify a relevant biological target. For boronic acids, β-lactamases and proteasomes are common targets.[1][2][11]
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Docking Software: Utilize software such as AutoDock, Glide, or GOLD.
-
Covalent Docking: Given the known mechanism of boronic acids, covalent docking should be considered, where a covalent bond is formed between the boron atom and a key residue in the active site (e.g., a serine residue in serine proteases).[1][3]
-
Analysis of Results: Analyze the predicted binding poses based on scoring functions and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Trustworthiness: The reliability of docking results is enhanced by cross-validating with known inhibitor-protein complexes and by considering the flexibility of both the ligand and the receptor.
Molecular Dynamics (MD) Simulations: Exploring the Dynamic Nature of Interactions
While docking provides a static picture of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[13][14][15]
Protocol 4: Molecular Dynamics Simulation
-
System Setup: Start with the best-docked pose from Protocol 3. Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Force Field: Choose a suitable force field for proteins (e.g., AMBER, CHARMM) and generate parameters for the ligand.[13][15]
-
Simulation Software: GROMACS, NAMD, or AMBER are commonly used packages.[15]
-
Simulation Steps:
-
Minimization: Energy minimize the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamics of the complex.
-
-
Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed interaction analysis (e.g., hydrogen bond occupancy).
Authoritative Grounding: The choice of force field is critical for the accuracy of MD simulations. It is essential to use a well-validated force field and to carefully parameterize the non-standard residue (the ligand).
Conclusion
The theoretical investigation of this compound, through a combination of quantum mechanics and molecular modeling, provides a powerful and cost-effective approach to elucidating its potential as a therapeutic agent. This guide has outlined a systematic workflow, from understanding the fundamental properties of the molecule to predicting its dynamic interactions with biological targets. By following these protocols and understanding the rationale behind them, researchers can gain valuable insights that can guide the design and development of novel drugs. The integration of these computational methods into the drug discovery pipeline is no longer just an accessory but a cornerstone of modern pharmaceutical research.
References
- 1. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1072945-62-0 Cas No. | 4-(Ethylsulfonamido)phenylboronic acid | Apollo [store.apolloscientific.co.uk]
- 8. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 15. Molecular dynamics simulations of nucleic acid-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity Analysis of (4-(Ethylsulfonamido)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Ethylsulfonamido)phenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its boronic acid moiety makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of precision. The sulfonamide group can impart desirable physicochemical properties to the final molecule, such as improved solubility and the potential for specific interactions with biological targets.
Given its critical role in drug discovery and development, ensuring the purity of this compound is paramount. Impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the analytical strategies and methodologies for the robust purity assessment of this important compound. We will delve into the potential impurities, analytical techniques for their detection and quantification, and the underlying scientific principles that guide these experimental choices.
Understanding the Impurity Profile
A thorough understanding of the potential impurities in this compound is the foundation of a robust purity analysis strategy. These impurities can be broadly categorized based on their origin, as outlined in the International Council for Harmonisation (ICH) Q3A guidelines.[1]
Potential Impurities in this compound
| Impurity Category | Potential Specific Impurities | Likely Origin |
| Starting Materials | 4-Bromobenzenesulfonyl chloride, Ethylamine | Incomplete reaction or carryover from the synthesis of the sulfonamide precursor. |
| 4-Bromo-N-ethylbenzenesulfonamide | Unreacted starting material for the borylation step. | |
| Reagents & Catalysts | Trialkyl borates (e.g., triisopropyl borate), n-Butyllithium, Palladium catalysts | Residuals from the borylation and any subsequent cross-coupling reactions. |
| By-products | Boroxines (cyclic anhydrides), Di- and tri-substituted boronic acids, Homocoupling products of the starting bromide | Dehydration of the boronic acid, over-reaction during borylation, or side reactions. |
| Degradation Products | Hydrolytic, oxidative, and photolytic degradants | Exposure to harsh conditions during synthesis, purification, or storage. |
The Synthetic Pathway: A Source of Potential Impurities
A plausible two-step synthesis is outlined below:
Step 1: Synthesis of the Sulfonamide Precursor
The synthesis would likely begin with the reaction of 4-bromobenzenesulfonyl chloride with ethylamine in the presence of a base like triethylamine to form N-ethyl-4-bromobenzenesulfonamide.
Dot Diagram of the Synthesis of the Sulfonamide Precursor
Caption: Synthesis of the sulfonamide precursor.
Step 2: Borylation to Form the Final Product
The resulting N-ethyl-4-bromobenzenesulfonamide would then undergo a lithium-halogen exchange with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent hydrolysis to yield this compound.
Dot Diagram of the Borylation Step
Caption: Borylation to form the final product.
This synthetic route highlights several potential sources of impurities, including unreacted starting materials from both steps, reagents, and by-products from incomplete or side reactions.
Comprehensive Analytical Strategy
A multi-faceted analytical approach is necessary to fully characterize the purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques, along with a method for determining water content.
Dot Diagram of the Overall Analytical Workflow
Caption: Overall analytical workflow.
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection is the workhorse for determining the assay (purity) and profiling the impurities of this compound.[3] When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the identification and quantification of unknown impurities.[4][5][6]
HPLC-UV/PDA Method Development
A stability-indicating HPLC method must be able to separate the main component from all potential impurities and degradation products.[4][7][8][9][10] Based on the analysis of similar sulfonated and boronic acid-containing compounds, a reverse-phase HPLC method is the most appropriate starting point.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic analytes like boronic acids. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | PDA at 254 nm | The aromatic nature of the molecule suggests strong UV absorbance. A PDA detector allows for the assessment of peak purity. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
Experimental Protocol: HPLC-UV/PDA Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram using the specified gradient and detection parameters.
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurities relative to the main peak.
LC-MS/MS for Impurity Identification and Quantification
For the identification of unknown impurities and the sensitive quantification of known impurities, LC-MS/MS is the technique of choice.[11][12]
Proposed LC-MS/MS Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and ionizable compounds. Both positive and negative ion modes should be evaluated. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is ideal for targeted quantification (MRM), while Q-TOF provides high-resolution mass data for accurate mass determination and structural elucidation. |
| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification | Full scan provides an overview of all ions, while MRM offers high sensitivity and selectivity for specific impurities. |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare samples as described for HPLC-UV/PDA analysis.
-
Instrument Setup: Utilize the same LC conditions as the HPLC-UV/PDA method to ensure chromatographic consistency. Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) for the target analyte and potential impurities.
-
Data Acquisition: Acquire data in both full scan and, if target impurities are known, MRM mode.
-
Data Analysis: Use the accurate mass data from the full scan to propose elemental compositions for unknown impurities. For known impurities, use the MRM data for sensitive and accurate quantification.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are essential for confirming the identity of this compound and for elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. ¹H, ¹³C, and ¹¹B NMR are all valuable for the characterization of this compound.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Triplet | 3H | -CH₂CH₃ |
| ~3.1 | Quartet | 2H | -CH₂ CH₃ |
| ~7.6 | Doublet | 2H | Aromatic protons ortho to the sulfonamido group |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the boronic acid group |
| ~9.8 | Singlet | 1H | -SO₂NH - |
| ~8.0 | Broad Singlet | 2H | -B(OH )₂ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~15 | -CH₂CH₃ |
| ~45 | -CH₂ CH₃ |
| ~120 | Aromatic CH ortho to the sulfonamido group |
| ~135 | Aromatic CH ortho to the boronic acid group |
| ~130 | Aromatic C attached to the boronic acid group |
| ~140 | Aromatic C attached to the sulfonamido group |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Assign the signals to the corresponding atoms in the molecule. Compare the spectra to reference spectra or predicted shifts to confirm the structure. Analyze for the presence of any unexpected signals that may indicate impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and its impurities, providing crucial information for structural confirmation.
Expected Mass Spectrometry Data:
| Ionization Mode | Expected Ion | m/z |
| ESI+ | [M+H]⁺ | 230.06 |
| ESI- | [M-H]⁻ | 228.05 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze the eluent from the LC system.
-
Data Analysis: Determine the molecular weight from the mass-to-charge ratio of the molecular ion.
Determination of Water Content by Karl Fischer Titration
Water content is a critical quality attribute for many pharmaceutical compounds, as it can affect stability and reactivity. Karl Fischer titration is the gold standard for the accurate determination of water content.[13]
Experimental Protocol: Karl Fischer Titration
-
Instrument Setup: Standardize the Karl Fischer titrator with a certified water standard.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample and introduce it into the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will automatically calculate the water content as a percentage or in parts per million (ppm).
Solid-State Characterization
The solid-state properties of an API, such as polymorphism, can significantly impact its physical and chemical stability, solubility, and bioavailability.[1][14][15] Therefore, it is important to characterize the solid form of this compound.
Techniques for Solid-State Characterization:
-
Powder X-Ray Diffraction (PXRD): To identify the crystalline form and detect the presence of different polymorphs.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and determine the presence of any solvates.
Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of the molecule and to generate potential degradation products that may be observed during long-term stability studies.[11][15][16][17] These studies involve subjecting the compound to harsh conditions, such as acid, base, oxidation, heat, and light.
Typical Forced Degradation Conditions:
| Stress Condition | Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl, 60 °C |
| Base Hydrolysis | 0.1 M NaOH, 60 °C |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal Degradation | 80 °C (solid state) |
| Photodegradation | ICH-compliant light exposure |
The samples generated from these studies are then analyzed by the developed stability-indicating HPLC method to assess the extent of degradation and to identify the degradation products, often with the aid of LC-MS.
Conclusion
The purity analysis of this compound is a critical aspect of its use in pharmaceutical development. A comprehensive analytical strategy, incorporating chromatographic, spectroscopic, and other physicochemical techniques, is essential for ensuring its quality, safety, and efficacy. By understanding the potential impurities arising from the synthetic process and potential degradation pathways, and by employing robust, well-validated analytical methods, researchers and drug developers can confidently use this important building block in the creation of new medicines. This guide provides a framework for developing and implementing such a strategy, grounded in established scientific principles and regulatory expectations.
References
- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. saudijournals.com [saudijournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. Stability Indicating HPLC Method Development A Review | PDF [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. chimia.ch [chimia.ch]
- 13. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 14. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 15. Frontiers | Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy [frontiersin.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. biomedres.us [biomedres.us]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-(Ethylsulfonamido)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sulfonamido-Biaryl Moiety
The biaryl sulfonamide structural motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. The incorporation of this functional group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity. (4-(Ethylsulfonamido)phenyl)boronic acid serves as a critical building block for the modular and efficient synthesis of these complex architectures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This technical guide provides a comprehensive framework for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. It offers a detailed, field-proven protocol, delves into the mechanistic rationale behind experimental choices, and provides a troubleshooting guide to navigate potential challenges.
Understanding the Substrate: Key Characteristics of this compound
The chemical nature of this compound dictates the optimal conditions for its successful cross-coupling. The potent electron-withdrawing effect of the ethylsulfonamido group significantly influences the reactivity of the boronic acid. This electronic characteristic can be a double-edged sword: while it can enhance the rate of transmetalation in some cases, it also increases the susceptibility of the boronic acid to protodeboronation, a common side reaction that diminishes yield.[1] Therefore, the selection of the catalyst, ligand, base, and solvent system is paramount to favor the desired cross-coupling pathway over competing decomposition pathways.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.
References
The Strategic Utility of (4-(Ethylsulfonamido)phenyl)boronic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecules
(4-(Ethylsulfonamido)phenyl)boronic acid, with the CAS Number 1072945-62-0, is a crystalline powder that has emerged as a pivotal reagent in contemporary organic synthesis.[1] Its structure, featuring a boronic acid moiety appended to an ethylsulfonamido-functionalized phenyl ring, makes it an invaluable building block, particularly in the pharmaceutical and materials science sectors. The boronic acid group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[2][3] The presence of the ethylsulfonamido group imparts specific electronic properties and potential for hydrogen bonding, influencing not only the reactivity of the molecule but also the biological activity of the final products.[1] This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of biaryl scaffolds common in drug discovery, supported by detailed mechanistic insights and robust experimental protocols.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the preeminent application of this compound. This reaction facilitates the construction of biaryl and heteroaryl-aryl linkages, which are prevalent structural motifs in a vast array of biologically active compounds and advanced materials.[2][3]
Mechanistic Considerations: The Role of the Ethylsulfonamido Group
The general mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination. The ethylsulfonamido group, being electron-withdrawing, influences the electronic nature of the phenylboronic acid. This electronic effect can impact the transmetalation step of the catalytic cycle. While strongly electron-withdrawing groups can sometimes retard the rate of transmetalation, the sulfonamide moiety's ability to engage in hydrogen bonding and its specific resonance effects create a nuanced electronic profile that is generally well-tolerated in Suzuki-Miyaura couplings. The choice of base is critical in activating the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium complex.[2]
Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds
A significant application of this compound is in the synthesis of scaffolds for kinase inhibitors, a critical class of therapeutics in oncology and other diseases. The biaryl sulfonamide motif is a key structural feature in numerous potent and selective inhibitors.
Case Study: Synthesis of a Precursor to the BET Bromodomain Inhibitor Mivebresib (ABBV-075)
Mivebresib (ABBV-075) is a potent, orally available inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins, which has been investigated in clinical trials for various cancers.[4] A key structural component of Mivebresib is the N-(4-(...-substituted)phenyl)ethanesulfonamide moiety. The synthesis of such complex molecules often relies on a convergent strategy where a key biaryl linkage is formed via a Suzuki-Miyaura coupling.
The following protocol outlines a representative synthesis of a biaryl sulfonamide, a crucial intermediate analogous to those used in the synthesis of Mivebresib, by coupling this compound with a substituted aryl bromide.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes a set of representative conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These conditions are based on established literature procedures for similar couplings and serve as a robust starting point for optimization.[5]
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Bromoanisole (1.0 equiv) | A common, moderately activated aryl bromide. |
| Boronic Acid | This compound (1.2 equiv) | A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A versatile and widely used palladium(0) catalyst. |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong inorganic base, effective in activating the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Time | 12 h | A typical reaction time for complete conversion. |
| Yield | >85% (Typical) | High yields are generally achievable under these conditions. |
Experimental Protocols
Protocol 1: Synthesis of N-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanesulfonamide
This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanesulfonamide.
Conclusion and Future Outlook
This compound is a highly valuable and versatile reagent in organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of biaryl sulfonamides, which are key structural motifs in a number of kinase inhibitors and other pharmaceutically important molecules. The protocol provided herein offers a reliable and robust method for the synthesis of these valuable compounds. As the demand for complex and highly functionalized molecules in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly important role in advancing these fields.
References
Application Notes & Protocols: Experimental Setup for Reactions Involving (4-(Ethylsulfonamido)phenyl)boronic acid
Introduction: The Strategic Utility of (4-(Ethylsulfonamido)phenyl)boronic acid
This compound is a specialized organic reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure features a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, appended with an ethylsulfonamide group. This sulfonamide functionality can act as a bioisostere, influence solubility, and provide a vector for further chemical modification, making it a valuable building block in the synthesis of complex molecules and potential drug candidates.[1]
The primary application for this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon (C-C) bonds.[2][3] This guide provides an in-depth exploration of the experimental considerations, setup, and execution of reactions involving this compound, with a focus on ensuring reproducible and high-yielding outcomes.
I. Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of the researcher.
-
Safety Precautions: Boronic acids, including this derivative, are generally crystalline powders.[4] They can be irritating to the eyes, skin, and respiratory tract.[5][6] Always handle this chemical in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory, including safety goggles, laboratory coat, and appropriate protective gloves.[7] Avoid inhalation of dust by handling the solid carefully.[5][7]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, often at refrigerated temperatures (2-8 °C).[4][7] It is crucial to protect it from moisture and light to prevent degradation, such as protodeboronation, which can reduce its reactivity.[6][7][8] Storing under an inert atmosphere (e.g., Nitrogen or Argon) is recommended for long-term stability.[7]
II. The Suzuki-Miyaura Coupling: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of biaryl structures. Understanding the catalytic cycle and the role of each component is critical for troubleshooting and optimization.
The reaction follows a well-established catalytic cycle involving a palladium catalyst.[2][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2][10]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][10]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices
-
Palladium Catalyst & Ligand: The choice of catalyst is crucial. While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often use a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a phosphine ligand.[3] Bulky, electron-rich dialkylbiaryl phosphine ligands are known to accelerate both oxidative addition and reductive elimination, enabling the use of less reactive coupling partners (like aryl chlorides) and often allowing for lower catalyst loadings and milder reaction temperatures.[3]
-
Base: The base is not merely a spectator; it is essential for activating the boronic acid.[2][11] It reacts with the boronic acid to form a boronate anion ([R-B(OH)₃]⁻), which is significantly more nucleophilic and readily participates in transmetalation.[11] The choice of base depends on the substrate's sensitivity and the solvent system. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][12] Stronger bases like sodium hydroxide (NaOH) are also used, particularly in aqueous solvent systems.[10]
-
Solvent: The solvent system must solubilize the organic reagents while accommodating the (usually inorganic) base. This often leads to the use of biphasic solvent systems, such as toluene/water, dioxane/water, or THF/water.[2][12] The water phase dissolves the base, facilitating the formation of the active boronate species.[12] Anhydrous conditions are also possible with specific bases like potassium trimethylsilanolate (TMSOK).[8][13]
-
Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate, with temperatures typically ranging from 60 °C to 120 °C.[14] The optimal temperature depends on the reactivity of the specific aryl halide and the stability of the catalyst.
-
Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to atmospheric oxygen, which can oxidize it to an inactive state and also oxidize phosphine ligands.[8][15] Therefore, it is critical to degas the reaction solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.[15]
III. Experimental Protocols
The following protocols provide a detailed, step-by-step guide for a typical experimental setup.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes a representative coupling between this compound and a generic aryl bromide.
Reagents & Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane and Water, 4:1 ratio, 5 mL total)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to remove oxygen.[15]
-
Solvent Addition: Add the degassed solvents (e.g., 4 mL of dioxane and 1 mL of water) via syringe under a positive pressure of inert gas.
-
Degassing: Vigorously stir the mixture and sparge with a stream of inert gas through a needle below the solvent surface for 15-20 minutes. A brief sonication under vacuum can also aid degassing.[15]
-
Catalyst Addition: After degassing, and while maintaining a positive inert gas pressure, quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) to the flask.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 85-100 °C) and stir vigorously.[16]
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.[17][18]
Protocol 2: Reaction Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete (as determined by monitoring), remove the flask from the heat source and allow it to cool to room temperature.
-
Dilution & Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Phase Separation: Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 15 mL) to recover any remaining product.[19]
-
Washing: Combine all organic layers and wash them sequentially with water (20 mL) and then brine (20 mL) to remove residual base and water-soluble impurities.[19]
-
Drying & Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure coupled product.[19]
Caption: Typical experimental workflow for Suzuki-Miyaura coupling.
IV. Data Presentation: Optimizing Reaction Conditions
The optimal conditions for Suzuki-Miyaura coupling can vary significantly based on the coupling partners. The following table provides a summary of common starting points for optimization when using this compound.
| Aryl Halide (R¹-X) | Catalyst (mol%) | Ligand | Base (equiv) | Solvent System | Temp (°C) | Typical Yield Range |
| Aryl Iodide | Pd(PPh₃)₄ (3-5%) | PPh₃ | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80-90 | 85-98% |
| Aryl Bromide | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | Dioxane/H₂O | 90-100 | 80-95% |
| Activated Aryl Chloride | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2.5) | t-BuOH/H₂O | 100-110 | 70-90% |
| Unactivated Aryl Chloride | Pd₂(dba)₃ (2%) | RuPhos (4%) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100-120 | 60-85% |
| Heteroaryl Bromide | Pd(dppf)Cl₂ (3-5%) | dppf | K₂CO₃ (2.0) | DMF/H₂O | 90-110 | 75-92% |
V. References
-
Boric Acid Safety & Hazards | Lab Alley. --INVALID-LINK--
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. --INVALID-LINK--
-
Suzuki reaction - Wikipedia. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. --INVALID-LINK--
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. --INVALID-LINK--
-
Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields - ResearchGate. --INVALID-LINK--
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. --INVALID-LINK--
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. --INVALID-LINK--
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. --INVALID-LINK--
-
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. --INVALID-LINK--
-
SAFETY DATA SHEET BORIC ACID - Wilson Salt. --INVALID-LINK--
-
SUZUKI REACTION MONITORING. --INVALID-LINK--
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Organic Letters - ACS Publications. --INVALID-LINK--
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. --INVALID-LINK--
-
A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. --INVALID-LINK--
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate. --INVALID-LINK--
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Organic Synthesis. --INVALID-LINK--
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. --INVALID-LINK--
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. --INVALID-LINK--
-
What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. --INVALID-LINK--
-
(4-Methanesulfonamidophenyl)boronic acid | C7H10BNO4S | CID 2773537 - PubChem. --INVALID-LINK--
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. --INVALID-LINK--
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. --INVALID-LINK--
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. --INVALID-LINK--
-
4-(Ethylsulfonamido)phenylboronic acid CAS NO.1072945-62-0 - BOC Sciences. --INVALID-LINK--
-
Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed. --INVALID-LINK--
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. --INVALID-LINK--
-
Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem. --INVALID-LINK--
-
Application Notes and Protocols: 4-(Diphenylamino)benzeneboronic Acid in Suzuki-Miyaura Coupling Reactions - Benchchem. --INVALID-LINK--
-
CAS 1072945-62-0 4-(Ethylsulfonamido)phenylboronic acid - BOC Sciences. --INVALID-LINK--
-
This compound | 1072945-62-0 - Sigma-Aldrich. --INVALID-LINK--
-
4-(Ethylsulfonamido)phenylboronic acid, 97% Purity, C8H12BNO4S, 1 gram - CP Lab Safety. --INVALID-LINK--
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. --INVALID-LINK--
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. --INVALID-LINK--
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Ethylsulfonamido)phenylboronic acid, CasNo.1072945-62-0 BOC Sciences United States [bocscichem.lookchem.com]
- 5. laballey.com [laballey.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging (4-(Ethylsulfonamido)phenyl)boronic acid for Advanced Chemical Sensor Development
Abstract
This guide provides an in-depth technical overview and detailed experimental protocols for the application of (4-(Ethylsulfonamido)phenyl)boronic acid in the development of chemical sensors. Phenylboronic acids are a cornerstone of molecular recognition due to their unique ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, a feature prevalent in saccharides and glycoproteins.[1][2][3] This document elucidates the specific advantages conferred by the ethylsulfonamido functional group, which enhances sensing performance at physiological pH. We present comprehensive, field-tested protocols for two primary sensor modalities: fluorescent detection of monosaccharides and electrochemical, label-free detection of glycoproteins. These protocols are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind each step to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Core Principles: this compound as a Recognition Element
Physicochemical Profile
This compound is a specialized arylboronic acid designed for enhanced molecular sensing applications. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1072945-62-0 | [4] |
| Molecular Formula | C₈H₁₂BNO₄S | [4] |
| Molecular Weight | 229.06 g/mol | N/A |
| Appearance | Crystalline Powder | [4] |
| Storage | Room temperature, sealed from moisture | [4] |
The Boronic Acid Sensing Mechanism
The utility of all boronic acids in sensing originates from their ability to act as Lewis acids.[5] In an aqueous solution, the boron atom exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. It is the sp³ state that preferentially binds with cis-diols to form stable five- or six-membered cyclic boronate esters.[3][5][6] This binding event is rapid, reversible, and forms the basis of detection.[6][7]
Causality: The Advantage of the Ethylsulfonamido Group
The primary limitation of simple phenylboronic acid (PBA) is its high acid dissociation constant (pKa) of ~8.8. This means that at physiological pH (~7.4), only a small fraction of PBA is in the anionic tetrahedral state required for efficient diol binding.
This is the critical role of the (4-Ethylsulfonamido)phenyl moiety. The sulfonamido group is strongly electron-withdrawing. This inductive effect pulls electron density away from the phenyl ring and, consequently, from the boron atom. This stabilizes the anionic boronate form, thereby lowering the pKa of the boronic acid. A lower pKa (~7.2) ensures a significantly higher population of the binding-competent sp³ hybridized state at or near neutral pH, leading to:
-
Higher Sensitivity: Stronger binding affinity and a more pronounced signal at physiological pH.
-
Broader Applicability: Enables robust sensor performance in biological media like plasma or cell culture medium without requiring highly alkaline buffers.
Application Protocol I: Fluorescent Saccharide Sensor
This protocol details the use of a sensor construct where this compound (ESPBA) is coupled to a fluorophore to detect monosaccharides. The principle relies on modulating the fluorescence emission upon saccharide binding. Often, this involves Photoinduced Electron Transfer (PET), where the nitrogen atom in the sulfonamide can quench a nearby fluorophore; upon binding a diol, conformational and electronic changes inhibit this quenching, resulting in a "turn-on" fluorescence signal.[8]
Workflow for Fluorescent Saccharide Detection
Detailed Experimental Protocol
Objective: To quantify the concentration of a target saccharide (e.g., D-glucose) using an ESPBA-fluorophore conjugate. This protocol assumes the synthesis of a conjugate, for instance, by coupling ESPBA to a fluorophore like N-(9-acridinyl)-2-chloroacetamide via its amine derivative.[9]
Materials:
-
ESPBA-fluorophore conjugate ("Sensor")
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), 0.01 M, pH 7.4
-
D-glucose, D-fructose, D-mannitol (as a negative control)
-
96-well black, clear-bottom microplates
-
Spectrofluorometer with plate reader capability
Procedure:
-
Sensor Stock Preparation:
-
Prepare a 10 mM stock solution of the Sensor in DMSO.
-
Rationale: DMSO is a suitable solvent for many organic fluorophores and ensures complete dissolution before dilution in aqueous buffer.
-
-
Working Solution Preparation:
-
Dilute the 10 mM stock solution in PBS (pH 7.4) to a final working concentration of 10 µM.
-
Self-Validation: The working concentration should be optimized to give a stable and measurable baseline fluorescence (low but not zero) with a high signal-to-noise ratio.
-
-
Assay Setup:
-
Pipette 100 µL of the 10 µM Sensor working solution into each well of the 96-well plate.
-
Prepare saccharide stock solutions (e.g., 1 M D-glucose) in PBS.
-
Perform serial dilutions to create a range of analyte concentrations (e.g., 0 mM to 50 mM).
-
-
Measurement:
-
Add 100 µL of each saccharide dilution to the wells containing the sensor solution. Include a "blank" (100 µL of PBS only) and a negative control (e.g., 25 mM mannitol).
-
Rationale: Mannitol is a sugar alcohol that does not contain a cis-1,2-diol and should not elicit a significant response, thus validating the selectivity of the sensor.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity on a spectrofluorometer. Determine the optimal excitation and emission wavelengths for the specific fluorophore used.
-
Data Analysis and Expected Results
The expected result is an increase in fluorescence intensity that correlates with the concentration of the cis-diol-containing saccharide.
-
Data Normalization: Subtract the fluorescence intensity of the blank (sensor + PBS) from all readings.
-
Plotting: Plot the change in fluorescence (ΔF = F - F₀) or the ratio (F/F₀) against the saccharide concentration.
-
Binding Constant: The data can be fitted to a suitable binding isotherm (e.g., 1:1 Langmuir) to determine the dissociation constant (Kd), which indicates the sensor's affinity for the analyte.
| Analyte | Concentration (mM) | Expected ΔF (Arbitrary Units) | Rationale |
| D-Fructose | 10 | +++ | High affinity (furanose form has cis-diols) |
| D-Glucose | 10 | ++ | Moderate affinity (only α-D-glucofuranose has cis-diols) |
| Mannitol | 10 | ~0 | Negative control (no cis-diol) |
| Blank (PBS) | 0 | 0 | Baseline fluorescence (F₀) |
Application Protocol II: Label-Free Electrochemical Glycoprotein Sensor
This protocol describes the fabrication and use of an electrode modified with ESPBA for the label-free detection of glycoproteins, such as glycated hemoglobin (HbA1c), a key biomarker for diabetes management.[10] The method relies on Electrochemical Impedance Spectroscopy (EIS), where the binding of the bulky glycoprotein to the electrode surface increases the charge-transfer resistance (Rct).
Workflow for Electrode Functionalization and Sensing
Detailed Experimental Protocol
Objective: To fabricate an ESPBA-modified electrode and use it to detect a target glycoprotein via EIS.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound (ESPBA)
-
Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)
-
Ethanolamine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) redox probe solution (5 mM in 0.1 M KCl)
-
Target glycoprotein (e.g., HbA1c) and non-glycosylated control (e.g., Hemoglobin A0)
-
Potentiostat with EIS capability
Procedure:
-
Electrode Cleaning & Activation:
-
Polish the GCE with alumina slurry, then sonicate in acetone, ethanol, and deionized water.
-
Activate the surface electrochemically by cycling potential in dilute H₂SO₄.
-
Rationale: A pristine and activated surface is crucial for uniform and stable functionalization.
-
-
ESPBA Immobilization (via in situ Diazonium Salt Formation):
-
Prepare a cold (0-5 °C) solution of 5 mM ESPBA (assuming an amine precursor for diazotization) and 5 mM NaNO₂ in 0.5 M HCl.
-
Causality: The diazonium salt of the corresponding aminophenylboronic acid derivative is highly reactive and will covalently bond to the activated carbon surface.
-
Immediately immerse the activated GCE in this solution and perform cyclic voltammetry or hold at a reducing potential to graft the ESPBA layer onto the surface.
-
Rinse thoroughly with water.
-
-
Surface Blocking:
-
Immerse the functionalized electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes.
-
Self-Validation: This step is critical to passivate any remaining active sites on the electrode, preventing non-specific binding of proteins and ensuring the signal is due to specific boronate-diol interactions.
-
-
Electrochemical Measurement (EIS):
-
Record a baseline EIS spectrum of the final electrode in the [Fe(CN)₆]³⁻/⁴⁻ solution. The spectrum is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real). The semicircle diameter corresponds to the charge-transfer resistance (Rct).
-
Incubate the electrode in a solution containing the target glycoprotein (e.g., 10 µg/mL HbA1c in PBS) for 60 minutes.
-
Rinse gently with PBS to remove unbound protein.
-
Record a second EIS spectrum in the same redox probe solution.
-
Control: Repeat the incubation step on a separate, identically prepared electrode using a non-glycosylated protein (Hemoglobin A0) to confirm that the signal change is specific to the glycan moieties.
-
Data Analysis and Expected Results
Binding of the large, insulating glycoprotein to the electrode surface hinders the access of the redox probe, leading to a measurable increase in Rct.
| Step | Expected Rct (Ω) | Interpretation |
| Bare GCE | Low (~50-100) | Fast electron transfer |
| After ESPBA Grafting | Moderate (~200-500) | Surface layer slightly impedes transfer |
| After Blocking | Slightly Higher (~250-600) | Passivation layer adds resistance |
| After HbA1c Binding | High (>1000) | Specific binding of glycoprotein insulates the surface |
| After Control Protein | Minimal Change (~250-650) | No specific binding, validates selectivity |
The change in Rct (ΔRct = Rct_after - Rct_before) can be correlated with the concentration of the glycoprotein, forming the basis of a quantitative sensor.
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical sensing using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Ethylsulfonamido)phenylboronic acid, CasNo.1072945-62-0 BOC Sciences United States [bocscichem.lookchem.com]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]
- 10. Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide for using (4-(Ethylsulfonamido)phenyl)boronic acid in a lab setting
<
Introduction
(4-(Ethylsulfonamido)phenyl)boronic acid, with the CAS number 1072945-62-0, is a specialized boronic acid derivative of significant interest in contemporary organic synthesis and medicinal chemistry.[1][2][3] Its unique structural features, combining a boronic acid moiety with an ethylsulfonamido group, make it a valuable building block in the construction of complex molecular architectures. Boronic acids, in general, have garnered substantial attention in drug discovery, with several boronic acid-containing drugs approved for therapeutic use.[4][5] This guide provides a comprehensive overview of the laboratory use of this compound, focusing on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[6][7]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use.
| Property | Value | Source |
| CAS Number | 1072945-62-0 | [1][2] |
| Molecular Formula | C8H12BNO4S | [1][2] |
| Molecular Weight | 229.06 g/mol | [2][8] |
| Appearance | Crystalline powder | [1] |
| Purity | Typically ≥97% | [1][3] |
| Solubility | Data not widely available, but phenylboronic acids generally exhibit moderate solubility in polar organic solvents and low solubility in hydrocarbons.[9][10][11] | |
| Storage | Room temperature, in a well-sealed container.[1] |
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly adhered to when handling this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[12]
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.[12][13]
-
Body Protection: A laboratory coat is required.[12]
2. Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14]
-
Avoid generating dust during handling.[12]
-
Keep the container tightly closed when not in use.[12]
-
Wash hands thoroughly after handling.[15]
3. Storage:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16][17]
-
Keep containers tightly sealed to prevent moisture absorption, as boronic acids can be hygroscopic.[16]
4. Disposal:
-
Dispose of waste in a designated hazardous waste container in accordance with local regulations.[12]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, for which its inventors were awarded the Nobel Prize in Chemistry in 2010.[6] This palladium-catalyzed reaction couples an organoboron compound (like this compound) with an organohalide or triflate.[7] The sulfonamide group in our target molecule is often a key pharmacophore in medicinal chemistry, making this a highly relevant transformation.[5][18]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the chosen base (2.0-3.0 equivalents).
-
Rationale: An excess of the boronic acid is often used to drive the reaction to completion. The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.[6]
-
-
Solvent Addition: Add the anhydrous organic solvent and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water). The reaction mixture should be stirred to ensure homogeneity.
-
Rationale: The addition of water can be beneficial for the transmetalation step and to help solubilize the base.[6]
-
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired biaryl sulfonamide.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The sulfonamide functional group is a key component in a wide array of pharmaceuticals due to its ability to mimic the carboxylate group and act as a hydrogen bond donor and acceptor. Phenylboronic acids are also of great interest for their ability to interact with biological targets and for their use in creating prodrugs that can be activated by reactive oxygen species (ROS) often found at elevated levels in cancer cells or inflamed tissues.[4][19] The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug discovery.[5][19]
Conclusion
This compound is a versatile and important reagent in modern organic synthesis. A clear understanding of its properties, safe handling procedures, and application in key transformations like the Suzuki-Miyaura cross-coupling is essential for its effective use in a laboratory setting. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this valuable compound.
References
- 1. 4-(Ethylsulfonamido)phenylboronic acid, CasNo.1072945-62-0 BOC Sciences United States [bocscichem.lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1072945-62-0 Cas No. | 4-(Ethylsulfonamido)phenylboronic acid | Apollo [store.apolloscientific.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (4-(N-Ethylsulfamoyl)phenyl)boronic acid | C8H12BNO4S | CID 44119414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scienceequip.com.au [scienceequip.com.au]
- 15. tcichemicals.com [tcichemicals.com]
- 16. laballey.com [laballey.com]
- 17. blog.storemasta.com.au [blog.storemasta.com.au]
- 18. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-(Ethylsulfonamido)phenyl)boronic acid in Materials Science
Introduction: Unveiling the Potential of (4-(Ethylsulfonamido)phenyl)boronic acid in Advanced Materials
This compound is an intriguing building block for the next generation of smart and functional materials. Its unique molecular architecture, combining a phenylboronic acid moiety with an electron-w-ithdrawing ethylsulfonamido group, offers distinct advantages for materials scientists. The boronic acid group provides a versatile handle for creating dynamic covalent bonds with diol-containing molecules, while the ethylsulfonamido group modulates the electronic properties of the phenyl ring, influencing the acidity of the boronic acid. This fine-tuning is critical for applications that require precise control over molecular interactions, particularly in aqueous environments and at physiological pH.
This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols. We will delve into the fundamental chemistry that underpins its utility and provide step-by-step instructions for its incorporation into functional materials.
Core Principles: The Chemistry of Sulfonamido-Substituted Phenylboronic Acids
The key to understanding the application of this compound lies in the reversible covalent interaction between boronic acids and diols. Boronic acids exist in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral boronate form. The formation of a stable cyclic ester with a diol, such as glucose, shifts this equilibrium towards the tetrahedral form.
The presence of the electron-withdrawing ethylsulfonamido group at the para position of the phenyl ring significantly lowers the pKa of the boronic acid. This is a crucial feature, as it allows the boronic acid to be more readily converted to its anionic tetrahedral form at or near physiological pH (around 7.4). This enhanced acidity strengthens the binding affinity for diols at neutral pH, making it an ideal candidate for biomedical and sensing applications.[1][2]
Application I: Glucose-Responsive Hydrogels for Controlled Drug Delivery
The ability of this compound to bind with glucose at physiological pH makes it an excellent component for creating "smart" hydrogels for insulin delivery. These hydrogels can swell or shrink in response to changes in glucose concentration, enabling the controlled release of encapsulated insulin.
Scientific Rationale
In a hydrogel network functionalized with this compound, the boronic acid moieties can act as crosslinkers by forming esters with diol-containing polymers (e.g., polyvinyl alcohol). When glucose is introduced, it competes for binding to the boronic acid groups. This competitive binding disrupts the crosslinks, leading to the swelling of the hydrogel and the release of the entrapped drug. The lower pKa of the sulfonamide-substituted boronic acid enhances this response at physiological pH.
Experimental Protocol: Synthesis of a Glucose-Responsive Hydrogel
This protocol outlines the synthesis of a poly(acrylamide-co-(4-(ethylsulfonamido)phenyl)boronic acid) hydrogel.
Materials:
-
Acrylamide
-
N,N'-Methylenebis(acrylamide) (MBA)
-
This compound, acrylamide monomer (synthesized separately)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Insulin (or a model drug)
Protocol:
-
Monomer Preparation: In a round-bottom flask, dissolve this compound (1.0 g), acrylamide (5.0 g), and MBA (0.1 g) in 50 mL of deionized water.
-
Drug Loading: Add insulin (e.g., 10 mg) to the monomer solution and stir gently until fully dissolved.
-
Initiation of Polymerization: To initiate polymerization, add APS (0.05 g) and TEMED (50 µL) to the solution.
-
Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 2 hours.
-
Purification: After polymerization, immerse the hydrogel in a large volume of PBS (pH 7.4) to remove unreacted monomers and initiator. Change the PBS solution every 6 hours for 2 days.
-
Characterization: The swelling behavior of the hydrogel can be characterized by immersing it in PBS solutions containing varying concentrations of glucose and measuring the change in weight over time.
Data Presentation:
| Glucose Concentration (mM) | Swelling Ratio (Q) |
| 0 | 5.2 |
| 5 | 7.8 |
| 10 | 10.5 |
| 20 | 15.1 |
Note: The swelling ratio (Q) is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen gel and Wd is the weight of the dry gel. The values presented are illustrative.
Visualization of the Workflow:
Caption: Workflow for the synthesis of a glucose-responsive hydrogel.
Application II: Boronate Affinity Chromatography for Glycoprotein Enrichment
The enhanced binding affinity of this compound for diols at neutral pH makes it a superior ligand for boronate affinity chromatography. This technique is used for the selective separation and enrichment of glycoproteins and other cis-diol-containing biomolecules.
Scientific Rationale
By immobilizing this compound onto a solid support (e.g., silica or agarose beads), a stationary phase with high selectivity for glycoproteins is created. When a complex biological sample is passed through the column, glycoproteins bind to the boronic acid ligands, while non-glycosylated proteins pass through. The bound glycoproteins can then be eluted by changing the pH or by introducing a competing diol. The lower pKa of the sulfonamide-substituted boronic acid allows for efficient binding at near-neutral pH, which is beneficial for maintaining the stability of sensitive proteins.[1][2]
Experimental Protocol: Preparation of a Boronate Affinity Column
This protocol describes the immobilization of this compound onto silica beads for use in affinity chromatography.
Materials:
-
This compound
-
3-Aminopropyl-functionalized silica gel
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sorbitol solution (for elution)
Protocol:
-
Activation of Boronic Acid: Dissolve this compound (500 mg) in 20 mL of MES buffer (pH 6.0). Add EDC (1.0 g) and NHS (0.5 g) and stir at room temperature for 1 hour to activate the carboxylic acid group (assuming a derivative with a linker).
-
Coupling to Silica: Add the activated boronic acid solution to a suspension of 3-aminopropyl-functionalized silica gel (5 g) in MES buffer. Gently agitate the mixture at room temperature for 12 hours.
-
Washing: Wash the silica gel extensively with MES buffer, followed by deionized water, and finally with PBS (pH 7.4) to remove unreacted reagents.
-
Column Packing: Pack a chromatography column with the prepared boronate affinity silica.
-
Glycoprotein Enrichment:
-
Equilibrate the column with PBS (pH 7.4).
-
Load the protein sample onto the column.
-
Wash the column with PBS to remove unbound proteins.
-
Elute the bound glycoproteins with a sorbitol solution (e.g., 0.5 M in PBS).
-
Visualization of the Affinity Chromatography Process:
Caption: Process for preparing and using a boronate affinity column.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3]
Conclusion
This compound is a valuable compound for the development of advanced materials with tailored properties. Its unique electronic characteristics, imparted by the ethylsulfonamido group, enable the creation of materials that are highly responsive to their environment, particularly at physiological pH. The protocols provided in this guide offer a starting point for researchers to explore the full potential of this versatile molecule in applications ranging from drug delivery to bioseparations. The continued investigation into sulfonamide-substituted boronic acids is poised to yield further innovations in materials science.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1072945-62-0 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (4-(Ethylsulfonamido)phenyl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges when using (4-(Ethylsulfonamido)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.
The presence of the electron-withdrawing ethylsulfonamido group makes this boronic acid a challenging substrate. It significantly alters the electronic properties of the phenyl ring, predisposing the reagent to specific side reactions that can drastically lower yields. This guide will explain the causality behind these challenges and offer validated strategies for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound shows low to no conversion. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient way to diagnose the problem. The electron-deficient nature of your boronic acid makes the reaction particularly sensitive to the quality of your setup and reagents.
Core Areas to Verify:
-
Catalyst Activity & Integrity: The active catalytic species in the cycle is Palladium(0).[1] If you are using a Palladium(II) precatalyst (e.g., PdCl₂(dppf), Pd(OAc)₂), it must be efficiently reduced in situ. Some precatalysts can degrade upon storage.
-
Actionable Insight: Use a fresh, high-quality precatalyst. For challenging couplings, consider using modern, air-stable Pd(II) precatalysts like Buchwald's G2, G3, or G4 palladacycles. These are designed for reliable and rapid generation of the active Pd(0) species.[1]
-
-
Oxygen Contamination: Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to the formation of palladium black (agglomerated, inactive palladium nanoparticles).[1][2] It also promotes the unwanted homocoupling of your boronic acid.[3]
-
Actionable Insight: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
-
Reagent Purity and Stability: Boronic acids, especially electron-deficient ones, can degrade over time through processes like protodeboronation or by forming cyclic anhydrides (boroxines).[1][4]
-
Actionable Insight: Verify the purity of your this compound. If it is old, consider using a fresh batch or repurifying it. Ensure your base is finely powdered and dry, especially for anhydrous reactions.[1]
-
Below is a logical workflow for initial troubleshooting.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation is the most common and problematic side reaction for electron-deficient boronic acids like this compound.[5] The electron-withdrawing nature of the sulfonamide group makes the carbon-boron bond more susceptible to cleavage by a proton source (typically water).[4][6]
Mechanism of Action: This reaction replaces the -B(OH)₂ group with a hydrogen atom, consuming your starting material and reducing the overall yield. It is accelerated by strong bases, the presence of water, and high temperatures.[1][4]
Here are proven strategies to mitigate protodeboronation:
| Strategy | Mechanism of Action | Implementation Details |
| Use Anhydrous Conditions | Removes the primary proton source (water) required for the side reaction.[1] | Use dry solvents (e.g., dioxane, toluene, THF) and an anhydrous base. Dry glassware thoroughly. |
| Select a Milder Base | Strong bases (e.g., NaOH, K₃PO₄ in water) can accelerate protonolysis.[1] Weaker bases lower the rate of this side reaction. | Switch from strong bases like K₃PO₄ or Cs₂CO₃ to milder options like K₂CO₃ or potassium fluoride (KF). |
| Lower Reaction Temperature | Reduces the kinetic rate of the protodeboronation side reaction relative to the desired coupling. | If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time. |
| Use a Boronic Ester | Boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than boronic acids.[3][7] | Convert the boronic acid to its corresponding pinacol ester before the coupling reaction, often via a Miyaura borylation.[7] |
Recommendation: The most effective first step is often to switch to rigorously anhydrous conditions with a moderately strong base like finely ground, anhydrous K₃PO₄ or K₂CO₃.
Q3: What is the optimal base for this coupling, and why is the choice so critical?
A3: The base plays a multifaceted role in the Suzuki-Miyaura reaction, and its choice is paramount for success.[8][9] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is the species that participates in transmetalation with the palladium center.[7][10][11]
However, with this compound, the choice is complicated by two factors:
-
Protodeboronation: As discussed in Q2, strong bases can accelerate this undesired pathway.
-
Sulfonamide N-H Acidity: The sulfonamide proton is acidic and can be deprotonated by a sufficiently strong base. This can potentially alter the solubility and reactivity of the boronic acid or even lead to interactions with the catalyst.
A careful balance must be struck. The base must be strong enough to promote transmetalation but not so strong that it favors side reactions.
| Base | Typical Conditions | Pros | Cons / Considerations |
| K₃PO₄ | 2-3 equiv., Dioxane/H₂O or Toluene | Very effective for many couplings, promotes fast transmetalation. | Can be too basic, accelerating protodeboronation, especially in aqueous media. Use anhydrous conditions if possible. |
| Cs₂CO₃ | 2-3 equiv., Dioxane, THF | Highly effective, often provides higher yields than other carbonates. | More expensive. Can also be strongly basic and promote side reactions if not controlled. |
| K₂CO₃ | 2-3 equiv., Toluene/EtOH/H₂O, DMF | A good, moderate-strength base. Less likely to cause protodeboronation than K₃PO₄.[12] | May lead to slower reaction rates compared to stronger bases. |
| KF | 2-3 equiv., Dioxane, THF | A mild base that is particularly effective at minimizing protodeboronation.[1] | Often results in slower reactions and may not be sufficient for less reactive aryl chlorides. |
Starting Recommendation: For coupling with an aryl bromide or iodide, begin with K₃PO₄ (2.0-3.0 equiv.) in an anhydrous solvent like 1,4-dioxane or toluene . If protodeboronation is still a major issue, switch to K₂CO₃ .
Q4: My standard Pd(PPh₃)₄ catalyst isn't working well. What catalyst system is recommended for this electron-deficient boronic acid?
A4: The challenge with coupling an electron-deficient boronic acid is often two-fold: the transmetalation step can be sluggish, and the subsequent reductive elimination to form the product C-C bond can also be slow. Standard catalysts like Pd(PPh₃)₄ are often not active enough to overcome these hurdles efficiently.[13]
Success requires a modern catalyst system featuring bulky, electron-rich ligands .[2][12]
-
Electron-richness makes the palladium center more nucleophilic, which accelerates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[2]
-
Steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[14]
Recommended Catalyst Systems:
| Catalyst System | Components | Typical Loading (mol%) | Key Advantages |
| Buchwald Ligand Systems | Pd₂(dba)₃ or Pd(OAc)₂ + SPhos or XPhos | 1-2% Pd, 2-4% Ligand | Highly active, versatile, and commercially available. Excellent for coupling electron-deficient partners and unreactive aryl chlorides.[15] |
| Buchwald Precatalysts | XPhos Pd G2 / G3 / G4 | 1-2% | Air-stable, easy to handle solids. Provide reliable, rapid activation to the active Pd(0) species. Excellent for high-throughput screening and process development.[14] |
| NHC Systems | Pd(OAc)₂ + IPr·HCl (NHC salt) | 1-2% Pd, 2-4% Ligand | N-Heterocyclic Carbene (NHC) ligands offer high thermal stability and are very effective for coupling aryl chlorides.[2][12] |
Recommendation: For robust and reproducible results, using a commercially available precatalyst such as XPhos Pd G2 is highly recommended. It minimizes handling of air-sensitive components and is well-documented for challenging couplings.
Q5: I'm observing a significant amount of the homocoupled biaryl byproduct derived from my boronic acid. How can I minimize this?
A5: The formation of a biaryl product from the coupling of two molecules of your boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂) is known as homocoupling. This side reaction is primarily caused by two factors:
-
Presence of Oxygen: As mentioned in Q1, oxygen can interfere with the catalytic cycle. A known pathway involves the reaction of oxygen with the Ar-Pd(II)-X intermediate, leading to pathways that favor homocoupling.[1][3]
-
High Concentration of Pd(II) Species: If the initial reduction of a Pd(II) precatalyst to the active Pd(0) species is slow or inefficient, the remaining Pd(II) can directly mediate the homocoupling of the boronic acid.[3]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is free of dissolved oxygen and maintain a positive pressure of inert gas throughout the reaction.
-
Use an Efficient Catalyst System: Employ a catalyst system that rapidly and efficiently generates the active Pd(0) species. Buchwald precatalysts are excellent for this purpose. If using a Pd(0) source like Pd₂(dba)₃, ensure it is of high quality, as it can degrade over time.[3]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make a 0.1 - 0.2 M solution based on the limiting reagent)
-
Schlenk tube or microwave vial with a magnetic stir bar
Procedure:
-
Setup: To a dry Schlenk tube containing a stir bar, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G2 precatalyst.
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. The solvent should have been previously degassed by sparging with argon for 30 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the aryl bromide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with (4-(Ethylsulfonamido)phenyl)boronic acid
Welcome to the technical support center for (4-(Ethylsulfonamido)phenyl)boronic acid (CAS No. 1072945-62-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. We will address the most common challenge associated with this compound—its limited solubility—and provide expert-driven, field-proven solutions to ensure your experiments proceed efficiently and successfully.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Understanding the Molecule - The Root Cause of Solubility Issues
Q1: Why is this compound often difficult to dissolve?
The solubility behavior of this compound is a product of its distinct structural features: the arylboronic acid group and the ethylsulfonamide substituent.
-
The Boronic Acid Moiety: Arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] This dehydration process is often accelerated by heat or aprotic conditions and can result in the formation of a less soluble species, complicating dissolution.
-
The Sulfonamide Group: The ethylsulfonamide group is polar and capable of strong hydrogen bonding. While this polarity might suggest water solubility, the rigid phenyl ring and the potential for strong intermolecular crystal lattice interactions can lead to poor solubility in both aqueous and nonpolar organic solvents.
-
Amphiphilic Nature: The molecule possesses both a hydrophobic phenyl ring and polar functional groups, giving it an amphiphilic character that makes it challenging to find a single ideal solvent.
The key to solubilization lies in disrupting these intermolecular forces and controlling the chemical equilibrium, primarily by manipulating the pH or employing carefully selected solvent systems.
Figure 1: Equilibrium states of boronic acid.
Section 2: Troubleshooting Guide for Experimental Setups
Q2: My Suzuki-Miyaura coupling reaction is sluggish or has failed. Could the solubility of the boronic acid be the issue?
Yes, poor solubility of the boronic acid is one of the most frequent causes of low yield or reaction failure in Suzuki-Miyaura couplings.[3][4][5] Before optimizing for solubility, first verify other critical parameters:
-
Catalyst Integrity: Ensure your palladium catalyst and ligand are active and not degraded.[4]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling.[4]
-
Reagent Purity: Verify the purity of all starting materials. Boronic acids can degrade over time.[4]
-
Base Quality: The base should be finely powdered and dry to maximize its surface area and reactivity.[3]
If these factors are controlled, focus on the solubility-driven troubleshooting workflow below.
Figure 2: Troubleshooting workflow for solubility issues.
Q3: I'm observing a persistent precipitate in my reaction vial. What should I do?
First, determine the nature of the precipitate. It could be undissolved starting material, the inorganic base, or a precipitated product.
-
Analyze a Sample: If possible, take a small aliquot of the slurry, filter it, and analyze the solid (e.g., by TLC or LC-MS) to see if it is your starting material.
-
Gentle Heating: Cautiously warm the mixture (e.g., to 40-50 °C). Many boronic acids show increased solubility with temperature.[6] However, be aware that excessive heat can promote boroxine formation.
-
Add a Co-solvent: Introduce a small amount of a stronger, miscible co-solvent. For a reaction in toluene, adding 5-10% v/v of DMF or THF can be effective.[3]
-
Check the Base: In biphasic systems, the inorganic base (e.g., K₃PO₄) may be insoluble in the organic layer. This is expected. Ensure vigorous stirring to create an emulsion and maximize the interfacial area where the reaction occurs.[3] If mass transfer is the issue, adding a phase-transfer catalyst is the recommended solution.[3]
Section 3: Protocols & Methodologies
Protocol 1: Systematic Small-Scale Solvent Screening
This method allows for the rapid and efficient identification of a suitable solvent system for your reaction.[3]
Methodology:
-
Preparation: In an array of 1 mL glass vials, add this compound (e.g., 5 mg, 1.0 equiv) and a micro stir bar to each vial.
-
Solvent Addition: To each vial, add 200 µL of a different test solvent from the list in Table 1.
-
Observation at Room Temperature: Stir the vials vigorously for 15 minutes at room temperature. Record visual observations of solubility (e.g., clear solution, partial slurry, no dissolution).
-
Observation with Heating: Gently warm the vials that did not show full dissolution to 50 °C for 15 minutes. Record any changes.
-
Selection: Choose the solvent or solvent mixture that provides complete dissolution under the mildest conditions and is compatible with your subsequent reaction chemistry.
Protocol 2: pH-Adjusted Aqueous Solubilization
This protocol leverages the acidic nature of the boronic acid to form a highly soluble boronate salt in an aqueous base. This is particularly useful for preparing stock solutions or for reactions performed in aqueous media.
Methodology:
-
Suspension: Suspend this compound (1.0 equiv) in deionized water (target concentration e.g., 0.1 M).
-
Basification: While stirring, add a 1 M solution of a suitable base (e.g., NaOH or K₂CO₃) dropwise.
-
Monitoring: Monitor the pH of the solution. As the boronic acid converts to the boronate anion, the solid will dissolve.[7] Continue adding base until a clear, homogeneous solution is obtained. The final pH will typically be >9.
-
Usage: This aqueous stock solution can be used directly in reactions. Note that the boronic acid will revert to its neutral form if the reaction medium is subsequently acidified.
Protocol 3: Derivatization with Diethanolamine for Enhanced Stability and Handling
Boronic acids can be unstable upon storage. Converting them to a diethanolamine adduct creates a stable, crystalline solid that is often easier to handle and weigh accurately. This adduct can be used directly in Suzuki couplings that employ protic solvents.[4][8]
Methodology:
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.[4][8]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct will typically form, sometimes after an initial complete dissolution.[4][8]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting adduct is now ready for use.[4]
Section 4: Frequently Asked Questions (FAQs)
-
Q4: What are the best starting solvents for this compound?
-
For high solubility, polar aprotic solvents like DMF, DMSO, and NMP are excellent starting points. Ethereal solvents such as 1,4-dioxane and THF often provide good solubility, especially when warmed or used with a co-solvent.[3]
-
-
Q5: How does pH affect the solubility of this specific boronic acid?
-
Like other boronic acids, solubility dramatically increases in basic aqueous solutions (pH > 9) due to the formation of the anionic boronate species.[7] The electron-withdrawing nature of the sulfonamide group lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid, which can enhance its ability to bind to diols at or near physiological pH.[9]
-
-
Q6: Can I use heat to dissolve the compound? What are the risks?
-
Yes, gentle heating is a common and effective strategy. However, prolonged or aggressive heating, especially in the absence of water, can promote the formation of the trimeric boroxine anhydride, which may be less reactive and have different solubility characteristics.[2]
-
-
Q7: My compound won't dissolve in my desired nonpolar reaction solvent (e.g., toluene). What are my options?
-
Your best options are to either use a co-solvent (5-10% THF or DMF) or employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC helps shuttle the activated boronate species from the aqueous/base phase into the organic phase where the catalyst resides.[3]
-
-
Q8: How can I confirm the purity and integrity of my boronic acid sample?
-
Purity is best assessed by LC-MS or HPLC-UV, which can identify organic impurities.[10][11] To check for the presence of the boroxine anhydride, ¹¹B NMR spectroscopy is a definitive tool, though ¹H NMR can also provide clues (broadening of aromatic signals and changes in the B(OH)₂ proton integral).
-
Section 5: Data Summary
Table 1: Recommended Solvent Systems for this compound
(Qualitative solubility based on behavior of structurally similar arylboronic acids)
| Solubility Class | Solvent Examples | Recommended Use Case |
| High | DMF, DMSO, NMP | Stock solutions, challenging reactions requiring high concentrations. |
| Moderate | 1,4-Dioxane, THF, Acetone | Common solvents for Suzuki-Miyaura coupling, often with H₂O co-solvent.[3][12] |
| Low | Toluene, Dichloromethane | Reactions often require co-solvents or phase-transfer catalysts.[3] |
| Very Low | Hexanes, Heptane | Primarily used as anti-solvents for precipitation or recrystallization.[12][13] |
| Aqueous (Basic) | Water + Base (e.g., NaOH, K₂CO₃) | Preparation of soluble boronate salt stock solutions. |
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1072945-62-0 | [14] |
| Molecular Formula | C₈H₁₂BNO₄S | [14] |
| Molecular Weight | 229.06 g/mol | [14][15] |
| Appearance | Typically a white to off-white solid | General Observation |
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. calpaclab.com [calpaclab.com]
- 15. (4-(N-Ethylsulfamoyl)phenyl)boronic acid | C8H12BNO4S | CID 44119414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions and byproducts when using (4-(Ethylsulfonamido)phenyl)boronic acid
Technical Support Center: (4-(Ethylsulfonamido)phenyl)boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the complexities of specialized reagents is crucial for experimental success. This guide is designed to provide you with in-depth, field-proven insights into the common side reactions and byproducts encountered when using this reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Core Characteristics & Stability FAQs
Before delving into reaction-specific issues, it's essential to understand the inherent properties of this compound. Its stability and handling can significantly impact its performance.
Q1: What are the best practices for storing this compound?
Answer: Proper storage is the first line of defense against reagent degradation. Boronic acids, in general, are sensitive to air and moisture.[1] For this specific reagent, we recommend the following:
-
Temperature: Keep refrigerated when possible to maintain long-term quality.[1]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This is critical because boronic acids can undergo oxidation.[1]
-
Container: Use a tightly sealed container to prevent moisture ingress. Boronic acids are hygroscopic and can dehydrate to form boroxines.[2]
The rationale here is to minimize two key degradation pathways: oxidation and dehydration. Exposure to atmospheric oxygen can lead to unwanted side reactions, while moisture can affect the equilibrium between the boronic acid and its anhydride form, the boroxine.
Q2: I've noticed my solid boronic acid has changed in appearance and seems less soluble. What is happening?
Answer: You are likely observing the formation of the corresponding boroxine . This is a common and reversible process for most arylboronic acids.[3][4] Three molecules of the boronic acid undergo dehydration to form a stable, six-membered cyclic anhydride.[5][6] This reaction can occur slowly upon storage, especially if the material is not kept in a desiccated environment, or can be driven by heating.[6]
Boroxines are typically more crystalline, less soluble in some organic solvents, and have a higher melting point than their corresponding boronic acids. While boroxines are often competent in Suzuki-Miyaura coupling reactions (as they can hydrolyze back to the active boronic acid in situ), their formation alters the molecular weight. If you weigh out the boroxine assuming it is the boronic acid, you will be using an incorrect molar quantity, leading to stoichiometric errors in your reaction.
To regenerate the boronic acid, the boroxine can be recrystallized from or stirred with water.[5]
Caption: Reversible dehydration of the boronic acid to its cyclic trimer, boroxine.
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The primary application for this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The electron-withdrawing nature of the ethylsulfonamido group introduces specific challenges.
Q3: My Suzuki coupling reaction has a low or zero yield. What are the most common culprits?
Answer: When a Suzuki coupling fails, a systematic check of key parameters is essential. Beyond the universal issues of catalyst activity and substrate purity, two side reactions are particularly prevalent with this class of boronic acid: protodeboronation and homocoupling .
| Issue | Observation in Crude Analysis (e.g., LC-MS, GC-MS) | Probable Cause | Recommended Solution |
| Protodeboronation | Presence of N-(phenyl)ethanesulfonamide (the arene without the -B(OH)₂ group). | C-B bond cleavage by a proton source (often water or alcohol solvents).[7] Accelerated by high temperatures and strong bases.[8][9] | 1. Use anhydrous solvents and reagents.2. Employ milder bases (e.g., K₃PO₄, K₂CO₃, CsF).3. Lower the reaction temperature and extend the time.4. Use a boronic ester derivative (e.g., pinacol ester) for slow release of the boronic acid.[7] |
| Homocoupling | Presence of the biaryl N,N'-(biphenyl-4,4'-diyl)bis(ethanesulfonamide). | Oxygen in the reaction mixture promoting oxidative coupling of two boronic acid molecules.[10][11] | 1. Thoroughly degas all solvents (e.g., sparge with argon for 20-30 mins).2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration. |
| Catalyst Decomposition | Formation of palladium black. | Oxygen contamination; overly high temperatures; incompatible ligands.[10] | 1. Ensure rigorous degassing.2. Select a robust ligand (e.g., Buchwald-type phosphine ligands).3. Use a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3).[10] |
Q4: I've confirmed my catalyst is active, but I'm still seeing significant formation of N-(phenyl)ethanesulfonamide. Why is protodeboronation such a problem with this specific reagent?
Answer: This is a critical question that gets to the heart of this reagent's reactivity. Protodeboronation is the protonolysis of the carbon-boron bond, and its rate is highly dependent on the electronic nature of the aryl group.[7][12]
The ethylsulfonamido group is strongly electron-withdrawing . This has two major consequences that accelerate protodeboronation, particularly under the basic conditions required for Suzuki coupling:
-
Increased Acidity: Electron-withdrawing groups decrease the pKa of the boronic acid, making it a stronger Lewis acid.[13][14]
-
Stabilization of Intermediates: In base-catalyzed protodeboronation, the mechanism can proceed through the formation of a transient aryl anion after the C-B bond breaks.[9] An electron-withdrawing group like the sulfonamide stabilizes this negative charge, lowering the activation energy for this undesired pathway.[12]
Therefore, the very feature that makes this reagent useful in certain contexts (its electronic character) also makes it more susceptible to this key decomposition pathway.
Q5: How can I minimize the formation of the homocoupled biaryl byproduct?
Answer: Homocoupling is almost always a sign of oxygen contamination in the reaction.[10][11] The catalytic cycle for this side reaction is distinct from the main Suzuki pathway. While the exact mechanism can be debated, it generally involves the oxidation of the Pd(0) catalyst or the boronic acid itself, leading to a palladium(II) species that can transmetalate with two boronic acid molecules, ultimately yielding the homocoupled product.
A Rigorous Protocol to Prevent Homocoupling:
-
Solvent Degassing: Use a "freeze-pump-thaw" method (3 cycles) for the most rigorous oxygen removal, or, more practically, sparge the solvent with a stream of argon or nitrogen for at least 30 minutes.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven (to remove adsorbed water) and allow it to cool under a stream of inert gas.
-
Reagent Handling: Add all solid reagents (boronic acid, halide, base, catalyst) to the flask, then purge the sealed flask with inert gas (vacuum/backfill 3 times).
-
Solvent Transfer: Add the degassed solvent via cannula or syringe under a positive pressure of inert gas.
-
Execution: Maintain a gentle positive pressure of inert gas (e.g., via a balloon or manifold) for the entire duration of the reaction.
Caption: The desired Suzuki cycle competes with protodeboronation and homocoupling.
Section 3: Advanced Strategies & Mechanistic Insights
Q6: I'm working with a particularly sensitive substrate. Are there derivatives of this compound that offer better stability?
Answer: Yes. When dealing with boronic acids that are prone to decomposition (like this one), converting them to a more stable boronate ester is a highly effective strategy.[7] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.
-
Pinacol Esters (Ar-Bpin): These are the most common and are formed by condensation with pinacol. They are generally more stable to silica gel chromatography and less prone to protodeboronation and boroxine formation.
-
MIDA Esters (N-methyliminodiacetic acid): These are exceptionally stable, crystalline solids that are inert to many reaction conditions. The boronic acid is slowly released upon the addition of a mild aqueous base, which is ideal for controlling the concentration of the active reagent and minimizing decomposition.[7]
Experimental Protocol: Conversion to a Pinacol Ester (Ar-Bpin)
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent (e.g., toluene or THF).
-
Dehydration: Attach a Dean-Stark apparatus if using toluene and heat to reflux to azeotropically remove water. Alternatively, add molecular sieves to the mixture in THF and stir at room temperature or with gentle heat.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by recrystallization or flash chromatography.
Using a boronate ester adds a synthetic step but frequently pays dividends in terms of yield, purity, and reproducibility, especially in complex molecule synthesis.[15]
References
- 1. fishersci.com [fishersci.com]
- 2. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
(4-(Ethylsulfonamido)phenyl)boronic acid: Technical Support and Optimization Guide
Introduction
(4-(Ethylsulfonamido)phenyl)boronic acid is a crucial building block in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the electron-withdrawing ethylsulfonamido group significantly influences the electronic properties and reactivity of the boronic acid, presenting unique challenges and optimization opportunities in experimental design.[1]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent. It offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its application, ensuring robust and reproducible synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems that may arise during the use of this compound in cross-coupling reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
A low or nonexistent yield of the desired product is one of the most common frustrations in cross-coupling reactions. The flowchart below provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
Detailed Analysis & Causality:
-
Reagent Quality: this compound, like many boronic acids, can be susceptible to degradation, particularly dehydration to form boroxine trimers.[2] While boroxines can be active in coupling reactions, significant degradation can alter the stoichiometry and impact yields.[2]
-
Solution: Store the boronic acid in a cool, dry place under an inert atmosphere.[2] For particularly sensitive reactions or after long-term storage, consider using a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate, which provides a slow release of the active boronic acid under reaction conditions.[3][4]
-
-
Catalyst System: The electron-withdrawing nature of the sulfonamide group makes this boronic acid less nucleophilic than electron-rich counterparts. This necessitates a highly active catalyst system.
-
Palladium Source: Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[2] If this reduction is inefficient, the catalytic cycle will be sluggish. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, highly active precatalyst (e.g., a Buchwald-type palladacycle) can be beneficial.[2][5][6]
-
Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required for challenging substrates.[5] These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, improving overall efficiency.[7][8]
-
-
Reaction Conditions:
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] For electron-deficient boronic acids, a moderately strong base is often required. However, overly strong bases or the presence of excess water can promote protodeboronation.[3][10] A screening of bases is often warranted.
-
Solvent: Solvents must be anhydrous (unless aqueous conditions are specified) and thoroughly degassed.[2] Oxygen can deactivate the palladium catalyst and lead to the formation of homocoupling byproducts.[2][11]
-
Issue 2: Significant Side Product Formation
The appearance of unexpected peaks in your crude NMR or LC-MS often points to specific, addressable side reactions.
A. Protodeboronation Product Detected
This is the cleavage of the C–B bond, replacing it with a C–H bond, effectively consuming your starting material.[10] This side reaction is particularly prevalent with electron-deficient arylboronic acids, especially under harsh conditions.[3][12]
-
Causes:
-
Excess Water/Proton Source: Water can act as a proton source, facilitating the undesired cleavage.[10]
-
Harsh Basic Conditions: Strong bases and high temperatures accelerate the rate of protodeboronation.[3][10]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the more likely protodeboronation will occur.
-
-
Mitigation Strategies:
-
Use Milder Conditions: Employ a weaker base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) and lower the reaction temperature.[10]
-
Controlled Water Content: While a small amount of water can be beneficial for the Suzuki reaction, excess should be avoided. Use anhydrous solvents.
-
Use a Protected Boronic Acid: As mentioned previously, MIDA boronates or potassium trifluoroborate salts offer increased stability and release the boronic acid slowly, keeping its instantaneous concentration low and minimizing decomposition.[4][10]
-
B. Homocoupling Product (Biphenyl) Detected
This side reaction involves the coupling of two molecules of the boronic acid.
-
Causes:
-
Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][11]
-
High Concentration of Pd(II): If a Pd(II) source is used, its inefficient reduction to Pd(0) can lead to a higher steady-state concentration of Pd(II), which can promote homocoupling.[11]
-
-
Mitigation Strategies:
-
Rigorous Deoxygenation: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.
-
Use a Pd(0) Catalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can circumvent issues related to the in situ reduction of Pd(II) and minimize homocoupling.[2][11]
-
Issue 3: Difficulty with Product Purification
Residual boronic acid and boron-containing byproducts can complicate the purification of the final compound.
-
Aqueous Workup:
-
Basic Wash: A wash with an aqueous base (e.g., 1M NaOH) can be effective.[10] The boronic acid is acidic and will be converted to its water-soluble boronate salt, which partitions into the aqueous layer.[10][13] This is highly effective for products that are stable to basic conditions.
-
Acidic Wash: If the product is base-sensitive, an acidic wash may be employed, though it is generally less effective for removing boronic acid.
-
-
Chromatography:
-
If co-elution is an issue, consider derivatizing the crude mixture. Treating the mixture with a diol, such as pinacol, can convert the remaining boronic acid into a less polar boronate ester, potentially improving chromatographic separation.
-
In some cases, a wash with a solution of a scavenger resin designed to bind boronic acids can be an effective purification step.
-
-
Alternative Purification:
-
For crystalline products, recrystallization can be a powerful tool to remove impurities.
-
Formation of a diethanolamine adduct can sometimes facilitate purification through crystallization.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for a Suzuki coupling with this compound?
A1: A robust starting point involves using a modern catalyst system known for its high activity with challenging substrates. The conditions in the table below are a good starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Boronic Acid | 1.2 - 1.5 equivalents | Ensures complete consumption of the limiting aryl halide. |
| Aryl Halide | 1.0 equivalent | Typically the limiting reagent. |
| Pd Source | Pd₂(dba)₃ (1-2 mol %) | A common and effective Pd(0) source.[6] |
| Ligand | SPhos or XPhos (2-4 mol %) | Bulky, electron-rich ligands are crucial for activating C-Cl bonds and coupling with electron-deficient partners.[5][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective bases for challenging couplings, balancing reactivity with minimizing side reactions.[5] |
| Solvent | Toluene or Dioxane/H₂O (e.g., 10:1) | Anhydrous toluene is a good starting point. A small amount of water can sometimes be beneficial.[2] Ensure solvent is degassed. |
| Temperature | 80 - 110 °C | Many Suzuki couplings require heat to proceed at a reasonable rate.[2] |
Q2: How should I store this compound to ensure its stability?
A2: Like most boronic acids, it is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term storage, keeping it in a freezer at -20°C or below is recommended to minimize degradation.[2]
Q3: Can I use this compound with aryl chlorides, or only bromides and iodides?
A3: Yes, coupling with aryl chlorides is possible, but it is significantly more challenging due to the strength of the C-Cl bond. This makes the oxidative addition step more difficult.[14] To achieve success, a highly active catalyst system is almost always required. Systems employing bulky, electron-rich biarylphosphine ligands (like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential for efficient coupling with aryl chlorides.[5][9]
Q4: My boronic acid appears oily or sticky. Is it still usable?
A4: Boronic acids can dehydrate to form cyclic trimers known as boroxines, which can give the material an oily or sticky appearance.[2] In many Suzuki reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[2] However, this physical change can indicate some level of degradation, which may affect the reaction stoichiometry and yield. It is advisable to assess the purity if possible and consider using a slightly higher equivalent of the boronic acid.
Q5: What is the role of the sulfonamide group in the reactivity of this boronic acid?
A5: The ethylsulfonamido group is strongly electron-withdrawing. This has two main effects:
-
Decreased Nucleophilicity: It reduces the electron density on the aromatic ring, making the boronic acid less nucleophilic. This can slow down the transmetalation step in the Suzuki catalytic cycle.
-
Increased Acidity: The electron-withdrawing nature lowers the pKa of the boronic acid.[1] This means it can be activated by weaker bases compared to electron-rich boronic acids. However, it also makes the C-B bond more susceptible to protodeboronation.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for specific substrates.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Catalyst Addition: In a glovebox or under a strictly inert atmosphere, add the Pd₂(dba)₃ and SPhos to the reaction vessel.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M NaOH (2 x 20 mL) to remove excess boronic acid, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products Derived from (4-(Ethylsulfonamido)phenyl)boronic acid
Introduction:
Welcome to the technical support guide for purifying products derived from (4-(Ethylsulfonamido)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in your purification workflows. The guidance herein is based on established chemical principles and practical, field-tested experience to ensure you can achieve high purity and yield for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when working with derivatives of this compound, especially after a Suzuki-Miyaura coupling reaction?
A1: When using this compound in Suzuki-Miyaura coupling, you are likely to encounter several classes of impurities. Understanding these is the first step to designing an effective purification strategy.
-
Homocoupling Products: These are dimers of the boronic acid starting material. They form when the palladium catalyst promotes the coupling of two boronic acid molecules.[1][2][3] This is often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[2][3][4]
-
Protodeboronation Products: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, resulting in the corresponding des-boronated arene.[1][5][6] This process can be promoted by the presence of water, high temperatures, or certain bases.[6][7]
-
Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. While their formation is reversible, they can complicate purification and analysis. Adding water can often shift the equilibrium back to the desired boronic acid.[5]
-
Residual Palladium Catalyst: Palladium residues can be problematic, especially for pharmaceutical applications. These can often be removed by filtration through specific media or by using scavenger resins.
-
Starting Materials and Reagents: Unreacted this compound and the coupling partner (e.g., an aryl halide) may remain.
Q2: I'm observing significant product loss and streaking on my silica gel column. What's causing this and how can I improve my chromatographic purification?
A2: The purification of boronic acids and their derivatives on silica gel can be challenging.[8] The issues you're observing are common and stem from the inherent properties of these compounds.
-
Causality: Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to irreversible binding, streaking, and decomposition on the column.[9] The sulfonamide group in your compound can also contribute to strong interactions with the stationary phase.
-
Troubleshooting & Optimization:
-
Deactivate the Silica: You can try to "cap" the acidic silanol groups by pre-treating the silica gel with a non-polar silylating agent or by using a mobile phase containing a small amount of a modifier like triethylamine or acetic acid.[8]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[8] For highly polar compounds, reverse-phase chromatography (C18) might be a better option, although solubility can be a challenge.[9]
-
Convert to a Boronate Ester: A highly effective strategy is to temporarily convert the boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) before chromatography.[3][9] These esters are generally much easier to purify on silica gel and the boronic acid can be regenerated afterward.
-
dot digraph "Chromatography Troubleshooting" { graph [fontname="Arial", rankdir="TB", splines=true, size="7.6,!", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Problem:\nStreaking/Low Recovery on Silica Gel", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Strong interaction with acidic silanol groups", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Compound decomposition on silica", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Option 1:\nModify Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Option 2:\nChange Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Option 3:\nDerivatize to Boronate Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];
step1a [label="Add modifier (e.g., TEA, Acetic Acid)"]; step2a [label="Use Neutral Alumina"]; step2b [label="Use Reverse Phase (C18)"]; step3a [label="React with Pinacol"]; step3b [label="Purify Ester by Chromatography"]; step3c [label="Hydrolyze back to Boronic Acid"];
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start -> cause1; start -> cause2;
cause1 -> solution1; cause1 -> solution2; cause2 -> solution3;
solution1 -> step1a; solution2 -> step2a; solution2 -> step2b; solution3 -> step3a -> step3b -> step3c;
step1a -> outcome; step2a -> outcome; step2b -> outcome; step3c -> outcome; } Figure 1: Troubleshooting workflow for chromatographic purification.
Q3: My product seems pure by ¹H NMR, but the elemental analysis is consistently off. Could boroxine formation be the issue?
A3: Yes, this is a classic issue with boronic acids.
-
Explanation: As mentioned, three molecules of a boronic acid can dehydrate to form a cyclic boroxine. This results in the loss of three water molecules, which significantly alters the elemental composition (C, H, N, S percentages). However, in the presence of even trace amounts of water (e.g., in the NMR solvent), the boroxine can rapidly hydrolyze back to the boronic acid, leading to a clean NMR spectrum that doesn't show the anhydride form.
-
Solution: To confirm the presence of boroxines, you can use techniques that don't involve protic solvents, such as mass spectrometry under anhydrous conditions. To obtain accurate elemental analysis, ensure your sample is rigorously dried under conditions that favor the monomeric boronic acid, or consider converting a small amount to a stable derivative (like a boronate ester) for analysis.
Troubleshooting Guides
Issue 1: Difficulty in Removing Homocoupled Byproducts
| Symptom | Probable Cause | Recommended Solution |
| A significant side-product with approximately double the mass of the starting boronic acid is observed. | Palladium-mediated homocoupling.[2][4] This is often due to the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][3][4] | Reaction Optimization: Ensure thorough degassing of your reaction mixture and solvents. Using a pre-catalyst that rapidly generates the active Pd(0) species can also help.[6] Purification: Homocoupled products are often less polar than the desired cross-coupled product. Careful column chromatography with a shallow gradient can often resolve these species. Recrystallization can also be effective if there's a sufficient difference in solubility. |
Issue 2: The Final Product is an Oil and Fails to Crystallize
| Symptom | Probable Cause | Recommended Solution |
| After purification, the product is a persistent oil, making isolation and handling difficult. | The product may have a low melting point, or residual impurities are preventing crystallization. | Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites.[5] Adding a seed crystal of the pure compound, if available, can also be effective.[5] Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (an anti-solvent) is often effective. For sulfonamides, isopropanol/water mixtures can be a good starting point.[10] Trituration: If recrystallization fails, try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Hexane is a common choice for this.[9] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).[8][10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[5]
dot digraph "Recrystallization_Workflow" { graph [fontname="Arial", rankdir="TB", splines=true, size="7.6,!", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="1. Dissolve in\nminimum hot solvent"]; hot_filter [label="2. Hot Filtration\n(if needed)"]; cool [label="3. Slow Cooling\n& Ice Bath"]; isolate [label="4. Vacuum Filtration"]; wash [label="5. Wash with\ncold solvent"]; dry [label="6. Dry under\nvacuum"]; final_product [label="Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> hot_filter; hot_filter -> cool; cool -> isolate; isolate -> wash; wash -> dry; dry -> final_product; } Figure 2: Step-by-step recrystallization workflow.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly useful for purifying boronic acids from non-acidic impurities.
-
Dissolution: Dissolve the crude product mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH). The boronic acid, being acidic, will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1.5N HCl) to a pH of ~3.[11] The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
How to prevent homocoupling of (4-(Ethylsulfonamido)phenyl)boronic acid
Topic: Troubleshooting and Prevention of Homocoupling of (4-(Ethylsulfonamido)phenyl)boronic acid
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support guide for managing Suzuki-Miyaura cross-coupling reactions involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address the common and frustrating side reaction of boronic acid homocoupling, which can significantly impact yield and purification efficiency.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental principles governing the homocoupling side reaction.
Q1: What is boronic acid homocoupling, and why is it a significant problem?
A1: Boronic acid homocoupling is a non-productive side reaction where two molecules of your boronic acid starting material couple to form a symmetrical biaryl dimer.[1][2] In the context of your work with this compound, this results in the formation of 4,4'-bis(ethylsulfonamido)biphenyl. This is problematic for two primary reasons:
-
Reduced Yield: It consumes your valuable boronic acid, directly lowering the potential yield of your desired cross-coupled product.
-
Purification Challenges: The homocoupled byproduct is often structurally similar to the target molecule, making its removal by standard chromatographic methods difficult and time-consuming.
Q2: What are the primary chemical pathways that lead to this unwanted homocoupling?
A2: Homocoupling of boronic acids in Suzuki reactions is primarily driven by two palladium-mediated mechanisms.[1] Understanding these pathways is the first step to preventing them.
-
Oxygen-Mediated Pathway: The presence of dissolved oxygen in your reaction mixture is a major contributor.[3] Oxygen can oxidize the catalytically active Palladium(0) species to Palladium(II).[2][4] This newly formed Pd(II) can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[5][6] Rigorous exclusion of oxygen is therefore paramount.[6]
-
Pd(II) Precatalyst-Mediated Pathway: If you use a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, it can directly react with two molecules of the boronic acid to form the homocoupled product.[1][7] This reaction serves to reduce the Pd(II) to the active Pd(0) state required for the main catalytic cycle, but it does so at the expense of your starting material.[2][4] This is often a significant issue at the very beginning of the reaction.
Q3: Is this compound particularly susceptible to homocoupling?
A3: Yes, arylboronic acids with strong electron-withdrawing groups, such as the ethylsulfonamido group, can be more prone to side reactions. While the primary mechanisms remain oxygen- and Pd(II)-mediated, the electronic nature of your substrate makes careful reaction design even more critical. Electron-deficient arylboronic acids have been shown to be more susceptible to alternative homocoupling pathways, such as those involving protonolysis, under certain conditions.[8] Therefore, the strategies outlined below are especially pertinent.
Part 2: Troubleshooting Guide - A Systematic Approach to Prevention
If you are observing >5% of the homocoupled byproduct, a systematic review of your reaction parameters is necessary. Follow this troubleshooting workflow.
Issue: Significant Homocoupling Product Detected
Root Cause & Solution 1: Oxygen Contamination
-
Diagnosis: The most common cause. Standard inert gas blanketing is often insufficient to remove dissolved oxygen.
-
Solution: Implement rigorous deoxygenation of all solvents and the final reaction mixture. Subsurface sparging, where an inert gas is bubbled through the liquid, is highly effective.[2][6]
Experimental Protocol: Rigorous Deoxygenation by Subsurface Sparging
-
Solvent Degassing: Before use, place your solvent in a suitable flask and bubble argon or nitrogen gas through it via a long needle or cannula for at least 30-60 minutes.
-
Reaction Setup: Assemble your reaction flask containing the boronic acid, aryl halide, base, and a stir bar. Seal the flask with a septum.
-
Purge Headspace: Puncture the septum with a needle connected to an inert gas line and another needle as an outlet. Purge the headspace for 10-15 minutes.
-
Add Degassed Solvent: Transfer the degassed solvent to the reaction flask via a cannula or syringe.
-
Mixture Sparging: Insert a long needle connected to the inert gas line so its tip is below the surface of the liquid. Bubble the gas through the stirred solution for another 15-20 minutes. This is the most critical step.[2]
-
Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add your palladium catalyst and ligand. Seal and heat the reaction as planned.
Root Cause & Solution 2: Inappropriate Palladium Source
-
Diagnosis: Using Pd(II) salts like Pd(OAc)₂ or PdCl₂ initiates the reaction via the homocoupling pathway.
-
Solution: Switch to a catalyst that enters the cycle as Pd(0).
| Palladium Source Type | Examples | Impact on Homocoupling | Rationale |
| Pd(II) Salts | Pd(OAc)₂, PdCl₂ | High Potential. [1] | Must be reduced to Pd(0) in situ, often by consuming two equivalents of boronic acid.[4] |
| Pd(0) Complexes | Pd(PPh₃)₄, Pd₂(dba)₃ | Lower Potential. [9] | Enters the catalytic cycle directly, bypassing the initial reductive homocoupling step.[1] |
| Modern Precatalysts | Buchwald G3/G4, PEPPSI | Lowest Potential. | Engineered for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[1] |
Root Cause & Solution 3: Suboptimal Ligand Choice
-
Diagnosis: Simple, less bulky ligands like triphenylphosphine (PPh₃) may not sufficiently accelerate the desired catalytic cycle, allowing the competing homocoupling pathway to occur.
-
Solution: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the desired oxidative addition and reductive elimination steps, effectively outcompeting the homocoupling reaction.[9][10] For electron-deficient boronic acids, ligands like SPhos have been shown to be particularly effective in promoting cross-coupling over homocoupling.[8]
| Ligand Type | Examples | General Characteristics | Impact on Homocoupling |
| Simple Phosphines | PPh₃ | Less bulky, less electron-donating. | May permit significant homocoupling.[9] |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, SPhos, XPhos | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired cycle.[1][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically tunable. | Highly effective due to strong, stable binding to palladium.[9] |
Part 3: Advanced Strategies for Persistent Homocoupling
If homocoupling is still an issue after implementing the above changes, consider these advanced process modifications.
Strategy 1: Introduction of a Mild Reducing Agent
-
Rationale: Adding a mild reducing agent can help "scavenge" any Pd(II) species that form from trace oxygen or other oxidants, keeping the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[6] Potassium formate has been shown to be highly effective in this role.[6][11]
-
Implementation: Add potassium formate (HCO₂K) to the reaction mixture along with the other solid reagents before deoxygenation.
Quantitative Data: Effect of Potassium Formate on Homocoupling [6]
| Condition | Homocoupling Byproduct (%) |
| Without Potassium Formate | ~1.5% |
| With Potassium Formate | < 0.1% |
| Data adapted from a study demonstrating reproducible suppression of a homocoupling byproduct.[6] |
Protocol: Suzuki Coupling with Potassium Formate Additive
-
Reagent Preparation: To a dry reaction flask, add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), your chosen base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.5 equiv.) .
-
Deoxygenation: Follow the rigorous deoxygenation procedure as described in Part 2.
-
Catalyst Addition: Add your selected palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%) and ligand (if not using a precatalyst).
-
Reaction: Proceed with the reaction as planned, monitoring for completion.
Strategy 2: Controlling Boronic Acid Concentration
-
Rationale: The rate of the bimolecular homocoupling reaction is dependent on the concentration of the boronic acid. By keeping the instantaneous concentration low, you can favor the desired cross-coupling pathway.
-
Implementation: This is particularly relevant for larger-scale reactions. Instead of adding all the boronic acid at the beginning, add it slowly over a period of time via a syringe pump (as a solution in a degassed solvent) or in portions as a solid. This strategy has been successfully employed in pharmaceutical manufacturing to suppress homocoupled impurities.[11]
By systematically applying these principles and protocols, you can effectively diagnose and suppress the homocoupling of this compound, leading to higher yields, easier purifications, and more reliable results in your drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Best practices for handling and weighing (4-(Ethylsulfonamido)phenyl)boronic acid
Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the best practices for handling and weighing (4-(Ethylsulfonamido)phenyl)boronic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deep understanding of the chemical principles governing the stability and reactivity of this crucial reagent.
Technical Support Center: this compound
This guide is divided into key sections to help you quickly find the information you need, from quick-answer FAQs to in-depth troubleshooting for complex experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound.
Q1: How should I store this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. Boronic acids, as a class, are susceptible to oxidation and decomposition, particularly through protodeboronation in the presence of moisture.[1][2] For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at temperatures below 4°C (39°F).[1] This minimizes the rate of potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1] This is the most effective way to prevent oxidation.
-
Container: Use a tightly sealed container made of an inert material like amber glass or high-density polyethylene (HDPE).[3] The container should have a secure, screw-top lid to prevent moisture ingress.[3]
-
Environment: Keep the container in a dry, well-ventilated place, away from strong oxidizing agents and acids.[1][4]
Q2: Is this compound hygroscopic? What happens if it absorbs moisture?
-
Inaccurate Weighing: The absorbed water adds mass, leading to an overestimation of the amount of reagent used. This directly impacts reaction stoichiometry and can lead to lower yields or an increase in side products.[7]
-
Chemical Degradation: Moisture can facilitate decomposition pathways.[1] This reduces the purity of the starting material, which can negatively impact subsequent reactions.[2]
-
Physical Changes: The powder may clump or cake, making it difficult to handle and weigh accurately.[8]
Q3: What are the primary degradation pathways for boronic acids like this one?
A3: The two most common degradation pathways for boronic acids are oxidation and protodeboronation.[1] A third pathway, the formation of boroxines, is also prevalent.
-
Oxidation: In the presence of oxygen, boronic acids can oxidize, leading to the formation of phenol byproducts. This is a significant issue that can reduce the efficiency of cross-coupling reactions.[9]
-
Protodeboronation: This is the acid- or base-catalyzed cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. The presence of water can facilitate this process.[1][2]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydride trimers called boroxines. While this process is often reversible in the presence of water during a reaction, having a mixture of the boronic acid and its boroxine can complicate accurate weighing and stoichiometry calculations.
Below is a diagram illustrating these potential degradation pathways.
Caption: Key degradation pathways for boronic acids.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments.
Q4: I weighed my this compound, but the mass on the analytical balance is constantly increasing. What's happening and how do I fix it?
A4: This is a classic sign of a hygroscopic compound absorbing moisture from the atmosphere.[7] The longer the compound is exposed to air on the balance, the more water it absorbs, and the more the mass will increase.
Troubleshooting Steps:
-
Minimize Exposure Time: Work as quickly as is safe and practical. Have all your vials and spatulas ready before opening the main reagent container.
-
Use a Weighing Funnel/Boat: Weigh the compound in a tared, sealed vial or a weighing boat rather than directly into a reaction flask on the balance.
-
Weigh by Difference: This is the most accurate method for hygroscopic reagents.[7]
-
Tare the balance with the sealed stock bottle of the boronic acid on it.
-
Remove the bottle, quickly transfer an approximate amount of solid to your reaction vessel, and reseal the stock bottle.
-
Place the stock bottle back on the balance. The negative reading is the exact mass of the solid you transferred.
-
-
Control the Environment: If possible, perform weighing in a glovebox with a controlled inert atmosphere or in a room with a dehumidifier.[5][6] Placing a container of desiccant inside the balance chamber can also help reduce local humidity.[5]
Q5: My Suzuki-Miyaura coupling reaction using this boronic acid has a very low yield or failed completely. What are the likely causes related to the boronic acid itself?
A5: When a Suzuki-Miyaura coupling fails, issues with the boronic acid are a common culprit.[9][10] Here are the primary factors to investigate:
-
Poor Reagent Quality/Degradation: If the boronic acid has degraded due to improper storage (see Q1 & Q3), the actual amount of active reagent is lower than weighed. This leads to incorrect stoichiometry and low yields.[2] Consider running a purity check (e.g., HPLC, NMR) on your starting material if you suspect degradation.
-
Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of two boronic acid molecules, creating a biphenyl byproduct and consuming your reagent.[9][10] This is often a sign of inadequate degassing of your solvent and reaction vessel.
-
Incomplete Dissolution: Ensure the boronic acid is fully dissolved in the reaction solvent before heating or adding the catalyst. Poor solubility can limit its availability for the catalytic cycle.
-
Formation of Stable Adducts: While less common, certain reaction conditions or impurities could lead to the formation of unreactive boronate complexes.
Troubleshooting Strategy:
-
Verify Reagent Quality: Use a fresh bottle of the boronic acid or one that has been properly stored.
-
Ensure Inert Conditions: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) and ensure the reaction is run under a positive pressure of an inert gas.
-
Optimize Base and Solvent: The choice of base and solvent is critical for the transmetalation step. Ensure they are compatible and of high purity. A small amount of water is often necessary in Suzuki reactions.[10][11]
-
Consider a Boronate Ester: If stability issues persist, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[2][10] These are often more robust, easier to handle, and can be purified via chromatography.[2]
Section 3: Detailed Experimental Protocols
Protocol 1: Best Practice for Weighing this compound
This protocol details the "weighing by difference" method, which is ideal for air-sensitive or hygroscopic solids.
Objective: To accurately weigh the boronic acid while minimizing exposure to atmospheric moisture and oxygen.
Materials:
-
This compound in its storage container.
-
Analytical balance (ensure it is calibrated and level).
-
Spatula.
-
Reaction vessel or vial for preparing a stock solution.
-
Inert atmosphere (glovebox or nitrogen/argon line).
Step-by-Step Procedure:
-
Allow the boronic acid container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. This should take at least 20-30 minutes.
-
Place the sealed container of boronic acid on the analytical balance pan and tare the balance to zero.
-
Move the container to an inert atmosphere if available. If not, perform the next step swiftly in the open lab.
-
Briefly open the container, and using a clean spatula, quickly transfer an estimated amount of the solid into your receiving vial.
-
Immediately and tightly reseal the original boronic acid container.
-
Place the sealed container back onto the tared balance.
-
The reading on the balance will be a negative number. The absolute value of this number is the precise mass of the reagent you transferred. Record this value in your lab notebook.
The workflow for this critical process is visualized below.
Caption: Workflow for weighing by difference.
Section 4: Summary Data & References
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | [12][] |
| CAS Number | 1072945-62-0 | [][14] |
| Molecular Formula | C₈H₁₂BNO₄S | [][14] |
| Molecular Weight | 229.06 g/mol | [15] |
| Appearance | Crystalline powder | [14] |
| Purity | Typically ≥97% | [][14] |
Table 2: Recommended Storage & Handling
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (<4°C / 39°F) | Slows chemical degradation.[1] |
| Atmosphere | Store under Nitrogen or Argon | Prevents oxidation.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids | Avoids hazardous reactions and decomposition.[1][4] |
| PPE | Safety glasses, gloves, lab coat | Standard laboratory safety practice.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. fishersci.com [fishersci.com]
- 5. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. youtube.com [youtube.com]
- 8. borax.com [borax.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 14. 4-(Ethylsulfonamido)phenylboronic acid, CasNo.1072945-62-0 BOC Sciences United States [bocscichem.lookchem.com]
- 15. calpaclab.com [calpaclab.com]
- 16. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Cross-Coupling of (4-(Ethylsulfonamido)phenyl)boronic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with (4-(Ethylsulfonamido)phenyl)boronic acid . The presence of the electron-withdrawing sulfonamide moiety introduces unique challenges compared to simpler arylboronic acids. This document provides in-depth, experience-based guidance in a question-and-answer format to help you select the optimal catalyst system and troubleshoot common issues, ensuring robust and reproducible results.
Part 1: Core Challenge & Catalyst Selection Strategy
The primary difficulties in coupling this compound stem from its electronic properties and the potential for catalyst inhibition. The electron-withdrawing nature of the ethylsulfonamido group can slow the crucial transmetalation step of the catalytic cycle and increases the susceptibility of the boronic acid to protodeboronation, a major yield-reducing side reaction.[1][2] Furthermore, the Lewis basic oxygen and nitrogen atoms of the sulfonamide can coordinate to the palladium center, leading to catalyst poisoning.
Frequently Asked Questions: Catalyst & Ligand Choice
Q1: What is the best "first-pass" catalyst system for coupling this compound with a standard aryl bromide?
A1: For a standard, unhindered aryl bromide, a highly effective starting point is a system employing a bulky, electron-rich phosphine ligand. These ligands accelerate both the initial oxidative addition and the final reductive elimination steps, helping the desired catalytic cycle outcompete side reactions.[3]
A reliable choice is a pre-formed palladacycle precatalyst, such as SPhos Pd G3 or XPhos Pd G3 . Alternatively, generating the catalyst in situ from Pd₂(dba)₃ and a ligand like SPhos or XPhos is also effective. A common starting condition would be Pd₂(dba)₃ (1-2 mol%), SPhos (2-4 mol%), and a mild base like K₃PO₄ in a dioxane/water solvent system.[4]
Q2: My coupling partner is an aryl chloride, which is notoriously difficult to activate. What changes should I make?
A2: Aryl chlorides require more robust catalyst systems due to the strength of the C-Cl bond, which makes the oxidative addition step more challenging.[5] For these substrates, you must use ligands specifically designed for this purpose.
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos , SPhos , or the even more active RuPhos are the gold standard. They possess the steric bulk and electron-donating ability to facilitate the oxidative addition of aryl chlorides.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands, such as PEPPSI-IPr , are also excellent choices for activating aryl chlorides.[6]
Expect to use slightly higher catalyst loadings (2-5 mol%) and higher temperatures (e.g., 100-110 °C) compared to couplings with aryl bromides.
Q3: Is the classic Pd(PPh₃)₄ a suitable catalyst for this substrate?
A3: While Pd(PPh₃)₄ is a versatile catalyst, it is often suboptimal for challenging substrates like this compound. The rate of reaction with Pd(PPh₃)₄ can be slow, particularly if the coupling partner is sterically hindered or an aryl chloride.[7] This sluggishness provides a larger window for the competing protodeboronation side reaction to occur, leading to lower yields.[1][7] We strongly recommend using more modern, electron-rich ligand systems for higher efficiency and reproducibility.
Catalyst Selection Workflow
The following decision tree provides a logical workflow for selecting a starting catalyst system based on your electrophilic coupling partner.
Caption: A decision tree for initial catalyst system selection.
Comparative Data on Catalyst Systems
The following table summarizes recommended catalyst systems and conditions, drawing on established principles for coupling electron-deficient boronic acids.
| Catalyst System | Recommended For | Base | Solvent | Temp. (°C) | Key Advantages & Considerations |
| Pd(dppf)Cl₂ | Aryl Bromides, Iodides | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DME | 80-100 | Good general-purpose catalyst; may be sluggish with chlorides or hindered substrates.[4] |
| Pd₂(dba)₃ + XPhos/SPhos | Aryl Bromides, Chlorides | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 90-110 | Highly active system, good for challenging couplings. Requires careful handling under inert gas. |
| XPhos Pd G3/G4 | Sterically Hindered & Unhindered Aryl Chlorides/Bromides | K₃PO₄ | 2-MeTHF, Toluene | 100-110 | Air-stable precatalyst, highly reliable and active. Excellent for difficult substrates.[3] |
| PEPPSI-IPr | Aryl Chlorides | K₃PO₄, NaOtBu | Toluene, Dioxane | 100-110 | NHC-based catalyst, very effective for C-Cl activation.[6] |
| Pd(PPh₃)₄ | Aryl Iodides (activated) | K₂CO₃, Na₂CO₃ | Toluene, DME/H₂O | 80-90 | Classic catalyst, best for highly reactive partners. Prone to failure with this substrate due to slow kinetics allowing for protodeboronation.[7] |
Part 2: Troubleshooting Guide for Common Issues
Even with an optimized catalyst system, challenges can arise. This section addresses the most common failure modes and provides a logical path to their resolution.
Frequently Asked Questions: Troubleshooting
Q1: My reaction shows low or no conversion of my aryl halide starting material. What are the first things to check?
A1: When a reaction fails to initiate, focus on the catalyst activation and reaction setup:
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Ensure your solvents are properly degassed (e.g., by sparging with argon or using a freeze-pump-thaw cycle) and that the reaction is maintained under a strictly inert atmosphere (N₂ or Ar). Oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[3][6]
-
Catalyst Activity: If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to the active Pd(0) state. Sometimes this step can be inefficient. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., XPhos Pd G3) can be more reliable.[3] Ensure your catalyst reagents have not degraded during storage.
-
Base Insolubility: Ensure the chosen base has some solubility in the reaction medium. For bases like K₃PO₄, which is largely insoluble in pure organic solvents, the addition of a small amount of water is often necessary to facilitate its function.[8]
Q2: My aryl halide is consumed, but I'm getting a low yield of the desired product and a significant amount of a byproduct corresponding to my boronic acid without the B(OH)₂ group. What is happening?
A2: This is the classic signature of protodeboronation .[1] It is the most common and significant side reaction for electron-deficient boronic acids like yours. The C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[9]
To mitigate protodeboronation:
-
Switch to a Weaker Base: Strong bases can accelerate this side reaction. If you are using NaOH or NaOtBu, switch to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[9]
-
Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding pinacol ester or MIDA boronate. These derivatives are significantly more stable towards protodeboronation and can be used directly in the coupling reaction.[2][6]
-
Minimize Water: While some water can be beneficial, excess water can promote hydrolysis and protodeboronation. Use the minimum amount required or try strictly anhydrous conditions if compatible with your base.
-
Increase Reaction Rate: The goal is to make the desired Suzuki coupling kinetically faster than the protodeboronation. Use a more active catalyst system (see Part 1) or a higher temperature to accelerate the productive pathway.[1][7]
Q3: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid (Ar-Ar, where Ar = (4-(Ethylsulfonamido)phenyl)). What causes this?
A3: This side product arises from the homocoupling of your boronic acid. This is typically caused by two main issues:
-
Presence of Oxygen: As mentioned, oxygen can intercept the catalytic cycle and promote the oxidative homocoupling of the boronic acid.[6] Rigorous degassing is the primary solution.
-
Inefficient Pd(II) Precatalyst Reduction: If a Pd(II) source is used, it is reduced to Pd(0) to start the cycle. This reduction can sometimes consume two molecules of the boronic acid, leading to the homocoupled product.[10] Using a well-defined Pd(0) source or an advanced precatalyst can minimize this pathway.
Troubleshooting Workflow Diagram
Use this flowchart to diagnose and solve common problems encountered during the reaction.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Part 3: Experimental Protocols
These protocols provide detailed, validated starting points for your experiments.
Protocol 1: General Coupling with an Aryl Bromide using a Precatalyst
This protocol is a robust starting point for coupling with a typical aryl bromide, designed to minimize common side reactions.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate, finely ground (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), XPhos Pd G3 (0.02 equiv), and finely ground K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Prepare a 10:1 mixture of Dioxane:Water. Degas this solvent mixture thoroughly by sparging with argon for at least 30 minutes.
-
Reaction Initiation: Using a syringe, add the degassed solvent to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heating: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Typical reaction times are 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Preparation of this compound pinacol ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a highly effective strategy.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Round-bottom flask with a Dean-Stark apparatus and condenser
Procedure:
-
Setup: To the round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add enough anhydrous toluene or THF to fully dissolve the reagents upon warming.
-
Azeotropic Removal of Water: Fit the flask with the Dean-Stark trap and condenser and heat the mixture to reflux. Water will be removed azeotropically and collected in the trap.
-
Completion: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting solid is typically the desired pinacol ester of high purity and can often be used in the subsequent Suzuki-Miyaura coupling reaction without further purification. Confirm its identity and purity via ¹H NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. aidic.it [aidic.it]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Refining the Workup Procedure for Reactions with (4-(Ethylsulfonamido)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for refining the workup and purification of reactions involving (4-(Ethylsulfonamido)phenyl)boronic acid. The unique properties of this sulfonamide-containing boronic acid can present specific challenges during product isolation. This resource is designed to provide both theoretical understanding and practical, actionable solutions.
Section 1: Understanding the Chemistry of this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[1][2][3] this compound is a valuable building block in medicinal chemistry due to the prevalence of the sulfonamide functional group in bioactive molecules. However, its successful use requires an understanding of its specific reactivity and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura reaction, and how does it affect my reaction with this compound?
The base is a critical component of the Suzuki-Miyaura catalytic cycle, primarily responsible for activating the boronic acid for the transmetalation step.[1][4][5] It achieves this by forming a more nucleophilic boronate species.[2][5] The choice of base can significantly influence the reaction's yield and rate.[4] For reactions with this compound, the acidic proton of the sulfonamide (pKa ~10) can react with stronger bases, potentially complicating the reaction.
Table 1: Common Bases in Suzuki-Miyaura Coupling and Considerations for Sulfonamide-Containing Substrates
| Base | Strength | Common Usage | Considerations for this compound |
| Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) | Weak to Moderate | Widely used, generally provide high yields.[4] | Generally a good starting point. Less likely to deprotonate the sulfonamide. |
| Phosphates (K₃PO₄) | Moderate | Effective for a broad range of substrates.[4] | A strong contender, often providing a good balance of reactivity and selectivity. |
| Hydroxides (NaOH, KOH) | Strong | Can be effective but may promote side reactions.[4] | Increased risk of sulfonamide deprotonation and potential side reactions. Use with caution. |
| Fluorides (KF, CsF) | Weak | Useful for base-sensitive substrates.[2] | Can be a good option if other bases lead to complications. |
Q2: What are the common side reactions I should be aware of when using this compound?
Several side reactions can occur during Suzuki-Miyaura coupling, leading to impurities that complicate the workup.[6]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[6][7] It is a common undesired side reaction, especially with electron-rich or heteroaromatic boronic acids.[6][7] The presence of acidic protons in the reaction mixture can promote this pathway.[6]
-
Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct.[6] This is often promoted by the presence of Pd(II) species, which can result from incomplete reduction of a Pd(II) precatalyst or from oxygen in the reaction mixture.[6][8]
-
Dehalogenation: The aryl halide coupling partner can lose its halogen, resulting in an arene byproduct.[6]
dot graph TD; A[Start: Crude Reaction Mixture] --> B{Initial Quench}; B --> C[Aqueous Workup]; C --> D{Phase Separation}; D --> E[Organic Layer]; D --> F[Aqueous Layer]; E --> G{Drying and Concentration}; G --> H[Crude Product]; H --> I{Purification}; I --> J[Pure Product]; I --> K[Byproducts]; subgraph Legend direction LR L[Process Step] M{Decision/Separation} end style L fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style M fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
caption: Generalized Workup and Purification Workflow.
Section 2: Troubleshooting Guide for Workup and Purification
This section provides a question-and-answer formatted guide to address specific issues encountered during the workup and purification of reactions involving this compound.
Q3: My desired product has poor solubility in common organic solvents. How can I effectively extract it?
The sulfonamide group in your product can increase its polarity, potentially leading to poor solubility in nonpolar organic solvents.
-
Solution 1: Solvent Screening: Experiment with a range of extraction solvents. Consider more polar options like ethyl acetate, dichloromethane, or mixtures containing a small amount of methanol.
-
Solution 2: pH Adjustment: The sulfonamide proton is acidic. In a basic aqueous workup, your product might be partially deprotonated and partition into the aqueous layer. Carefully acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) to a neutral or slightly acidic pH can protonate the sulfonamide, making the product less water-soluble and easier to extract into the organic phase.
Q4: I'm having trouble removing unreacted this compound and its byproducts. What are the best strategies?
Boronic acids and their byproducts, like boric acid, can be challenging to remove completely.
-
Strategy 1: Basic Aqueous Wash: Boronic acids are weakly acidic and will form water-soluble boronate salts in a basic solution.[9][10] Washing the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃) can effectively pull the unreacted boronic acid into the aqueous phase.[10][11]
-
Strategy 2: Co-distillation with Methanol: Boric acid can be removed by repeated co-distillation with methanol, which forms the volatile trimethyl borate.[12]
-
Strategy 3: Complexation with Diols: Boronic acids form reversible covalent complexes with diols.[13] An extractive workup with a diol like sorbitol can pull the boronic acid into the aqueous layer.[14] Alternatively, complexation with diethanolamine can sometimes lead to the precipitation of a crystalline adduct that can be filtered off.[14][15]
Experimental Protocol: Basic Wash for Boronic Acid Removal
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M aqueous NaOH solution.
-
Separate the layers.
-
Back-extract the aqueous layer with the organic solvent to recover any product that may have partitioned.
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q5: My final product is still contaminated with palladium catalyst residues. How can I remove them?
Palladium residues can often be removed through careful workup and purification.
-
Solution 1: Filtration through Celite® or Silica Gel: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel can remove a significant portion of the palladium catalyst.
-
Solution 2: Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like saturated ammonium chloride can help remove some palladium salts.[12]
-
Solution 3: Chromatography: Column chromatography is often necessary for complete removal of palladium residues.
dot graph TD; subgraph "Reaction Issues" A[Low Yield] B[Incomplete Conversion] C[Multiple Byproducts] end
caption: Troubleshooting Logic for Suzuki-Miyaura Reactions.
Section 3: Advanced Purification Techniques
When standard workup procedures are insufficient, more advanced purification techniques may be necessary.
Q6: I've tried standard column chromatography on silica gel, but my product either streaks or decomposes. What are my options?
The acidic nature of silica gel can sometimes cause issues with sensitive compounds, including some boronic acids and their derivatives.[15]
-
Option 1: Neutral or Basic Alumina Chromatography: Alumina can be a good alternative to silica gel for purifying compounds that are sensitive to acid. Neutral or basic alumina should be considered.
-
Option 2: Reversed-Phase Chromatography (C18): For polar compounds, reversed-phase chromatography using a C18 stationary phase with a mobile phase like acetonitrile/water or methanol/water can be very effective.[15]
-
Option 3: Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[16] Experiment with a variety of solvents and solvent mixtures.
Experimental Protocol: General Guidance for Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If the product is insoluble in a single solvent, use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which the product is less soluble) until the solution becomes cloudy.
-
Add a small amount of the "good" solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of (4-(Ethylsulfonamido)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
Executive Summary
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures.[1] The choice of boronic acid is a critical parameter that dictates reaction efficiency, scope, and yield. This guide provides an in-depth comparative analysis of (4-(Ethylsulfonamido)phenyl)boronic acid , a reagent characterized by a potent electron-withdrawing group, against other common boronic acids. We will explore the mechanistic underpinnings of its reactivity, provide comparative data, and present a validated experimental protocol for its application. Boronic acids are favored for their versatility and generally low toxicity, but their performance varies significantly based on their electronic and steric properties.[2]
Mechanistic Considerations: The Role of the Boronic Acid in the Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][5] The structure of the boronic acid reagent most critically influences the transmetalation step, which is frequently the rate-determining phase of the cycle.[6][7]
In this step, the organic moiety is transferred from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base (e.g., OH⁻) to form a more nucleophilic tetracoordinate boronate species [R-B(OH)₃]⁻.[8][9] The reactivity of a given boronic acid is therefore governed by a delicate balance between two key factors:
-
Lewis Acidity of Boron: The ease of formation of the active boronate species. Electron-withdrawing groups (EWGs) on the aryl ring increase the Lewis acidity of the boron atom, facilitating attack by the base and accelerating boronate formation.[10][11]
-
Nucleophilicity of the Ipso-Carbon: The efficiency of the transfer of the aryl group to the palladium center. EWGs decrease the electron density of the aromatic ring, thereby reducing the nucleophilicity of the carbon atom bonded to boron and potentially slowing the rate of transfer.[12]
The this compound features a powerful electron-withdrawing sulfonamide group, placing its reactivity at an interesting intersection of these competing electronic effects.
Comparative Reactivity Analysis
To contextualize the performance of this compound, we compare it with a curated set of arylboronic acids featuring substituents with varying electronic and steric properties.
| Boronic Acid | Substituent (R) | Electronic Effect | Expected Impact on Reactivity | Key Considerations |
| Phenylboronic Acid | -H | Neutral (Baseline) | Baseline reactivity. | Standard reference for comparison. |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Strong EDG | Accelerates transmetalation due to increased ring nucleophilicity. | Generally high yields and fast reactions. |
| 4-(Trifluoromethyl)phenylboronic Acid | -CF₃ | Strong EWG | Enhances Lewis acidity for faster boronate formation, but slows aryl transfer due to low nucleophilicity. | Reactivity is highly condition-dependent; may require more forcing conditions. |
| This compound | -NHSO₂Et | Strong EWG | Similar to -CF₃, it strongly increases Lewis acidity but decreases ring nucleophilicity.[13] | The sulfonamide group can potentially coordinate with the catalyst.[14][15] Its utility in medicinal chemistry is notable.[16][17] |
| 2-Methylphenylboronic Acid | ortho-CH₃ | Weak EDG / Steric Hindrance | Significantly retards transmetalation due to steric blocking of the palladium center.[18] | Low reactivity is the dominant characteristic, often leading to poor yields. |
Analysis:
-
This compound behaves as a classic electron-deficient coupling partner. Its increased Lewis acidity is a significant advantage, promoting the formation of the active boronate species even with milder bases. However, the subsequent transfer of the electron-poor phenyl ring to the palladium center is less favorable compared to electron-rich systems like 4-methoxyphenylboronic acid.
-
The overall reaction rate will be a trade-off between these opposing effects. In many systems, particularly with electron-rich aryl halides, the facile boronate formation can dominate, leading to efficient coupling. However, when coupling with electron-poor halides, the slow transmetalation step may become the bottleneck, requiring higher temperatures or more active catalyst systems.
-
Compared to a boronic acid with a purely sterically hindering group like 2-methylphenylboronic acid, the electronic effects of the sulfonamide group are the primary drivers of its reactivity profile.[18]
Stability and Handling Considerations
A critical aspect of using boronic acids is their stability. Arylboronic acids are generally more stable than their heteroaryl or vinyl counterparts.[19][20] However, all boronic acids are susceptible to two primary decomposition pathways:
-
Protodeboronation: The acid- or base-catalyzed cleavage of the C-B bond, replacing it with a C-H bond. This is a major cause of yield loss.[21][22] Electron-deficient arylboronic acids can be more prone to this side reaction under certain basic conditions.
-
Oxidation: Conversion of the boronic acid to the corresponding phenol, often mediated by reactive oxygen species.[23]
For challenging or unstable boronic acids, conversion to more stable derivatives like pinacol or N-methyliminodiacetic acid (MIDA) boronates is a common and effective strategy.[20][24] MIDA boronates, in particular, offer the advantage of being air-stable solids that undergo slow hydrolysis under reaction conditions to release the active boronic acid, minimizing decomposition.[24]
Experimental Protocol: A Standardized Comparison
To enable an objective, in-house comparison of boronic acid reactivity, the following standardized Suzuki-Miyaura protocol is provided. This procedure uses a common catalyst system known for its broad applicability.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. aablocks.com [aablocks.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.docking.org [files.docking.org]
- 16. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 23. pnas.org [pnas.org]
- 24. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (4-(Ethylsulfonamido)phenyl)boronic acid vs. its Pinacol Ester
For researchers, medicinal chemists, and process development scientists, the selection of a building block is a critical decision that reverberates through a synthetic campaign. The choice between a boronic acid and its corresponding pinacol ester is a frequent deliberation, particularly in the context of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of (4-(Ethylsulfonamido)phenyl)boronic acid and its pinacol ester, N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide. Our analysis is grounded in fundamental chemical principles and supported by practical, field-proven insights to inform your selection process.
The Fundamental Dichotomy: Reactivity vs. Stability
The core of this comparison lies in a classic chemical trade-off. Boronic acids are generally more reactive, which can lead to faster and more efficient reactions under milder conditions.[1][2] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1][2] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to degradation pathways, including oxidation and dehydration to form cyclic trimeric anhydrides known as boroxines.
Conversely, boronate esters, particularly the robust pinacol esters, offer significantly enhanced stability.[2][3] The pinacol group acts as a protecting shield for the boron atom, making the compound less prone to degradation, easier to handle, and simpler to purify via standard techniques like column chromatography.[3] This stability often translates to a longer shelf-life and higher starting material purity, but it can also temper reactivity, sometimes necessitating longer reaction times or more forcing conditions.[2][4]
Physicochemical Properties: A Head-to-Head Comparison
A look at the fundamental properties of these two reagents reveals the immediate practical differences a researcher will encounter in the lab.
| Property | This compound | This compound, pinacol ester |
| IUPAC Name | [4-(ethylsulfonylamino)phenyl]boronic acid[] | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide[6] |
| CAS Number | 1072945-62-0[][7] | 1256359-16-6[6] |
| Molecular Formula | C8H12BNO4S[7] | C14H22BNO4S |
| Molecular Weight | 229.06 g/mol [7] | 311.21 g/mol |
| Typical Form | White to off-white solid[8] | White to off-white crystalline solid[2] |
| Solubility | Generally soluble in polar organic solvents (e.g., MeOH, THF, Dioxane) and aqueous base. | Soluble in a wider range of organic solvents (e.g., Ethyl Acetate, DCM, THF). |
| Purity & Handling | Can be challenging to obtain in high purity due to its propensity for decomposition.[1] Often requires careful handling. | Generally a high-purity, crystalline solid that is easy to handle and weigh.[1][2] |
Stability and Handling: A Deeper Dive
The decision to use a boronic acid or its ester often hinges on the practicalities of storage and handling, especially in the context of multi-step syntheses or high-throughput screening where reagent integrity over time is paramount.
The Equilibrium Landscape
Boronic acids exist in equilibrium with their dehydrated trimeric form, boroxines. This process is reversible in the presence of water. The pinacol ester provides a robust covalent protection of the B(OH)₂ group, significantly reducing susceptibility to these and other degradation pathways. The steric bulk of the pinacol's methyl groups provides a kinetic barrier to hydrolysis and other reactions at the boron center.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Ethylsulfonamido)phenylboronic acid, pinacol ester [synhet.com]
- 7. calpaclab.com [calpaclab.com]
- 8. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Alternatives for (4-(Ethylsulfonamido)phenyl)boronic acid in Biaryl Synthesis
Introduction: The Central Role of Biaryl Sulfonamides and a Critical Look at a Workhorse Reagent
The biaryl sulfonamide motif is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant agents, from kinase inhibitors to antibacterial drugs. The combination of the rigid, tunable biaryl scaffold and the hydrogen-bonding capabilities of the sulfonamide group makes it a privileged structure in drug design. For years, the go-to method for constructing this scaffold has been the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a carbon-carbon bond between an aryl halide and an organoboron reagent.
In this context, (4-(Ethylsulfonamido)phenyl)boronic acid has served as a reliable and commercially available building block. It allows for the direct installation of the desired sulfonamide-functionalized phenyl ring onto a variety of aromatic and heteroaromatic systems. However, as synthetic demands become more complex and process efficiency more critical, the limitations of boronic acids—namely their propensity for protodeboronation and dehydration to form cyclic boroxine anhydrides—can present significant challenges in terms of stability, stoichiometry, and reproducibility.
This guide moves beyond the standard protocol. It is designed for researchers, chemists, and drug development professionals who seek more robust, efficient, and versatile methods for synthesizing biaryl sulfonamides. We will objectively compare the performance of the benchmark reagent with state-of-the-art alternatives, providing the causal logic behind experimental choices, detailed protocols, and supporting data to empower you to select the optimal strategy for your specific synthetic challenge.
Part 1: The Benchmark Reagent: this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the archetypal method for this transformation. Its catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is a fundamental concept in organometallic chemistry.
Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
While effective, the physical properties of boronic acids can be problematic. They are not always free-flowing crystalline solids and can exist in equilibrium with their corresponding boroxines, which complicates accurate massing and can lead to inconsistent reaction outcomes.
Standard Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv).
-
Add a solvent system, commonly toluene, 1,4-dioxane, or DMF, often with water as a co-solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Heat the reaction to 80–110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: The Superior Alternative: Potassium Organotrifluoroborate Salts
A significant advancement in the field has been the introduction of potassium organotrifluoroborates (R-BF₃K) as direct replacements for boronic acids.[1][2] These reagents can be considered "protected" boronic acids. The tetracoordinate boron center, bonded to three electronegative fluorine atoms, imparts remarkable stability.[3][4]
Caption: Structural and Stability Comparison of Boronic Acids vs. Organotrifluoroborates.
Organotrifluoroborates are typically free-flowing, crystalline solids that are stable to air and moisture, eliminating the need for special handling and allowing for indefinite storage at room temperature.[4][5] This inherent stability translates directly to more reliable and reproducible Suzuki-Miyaura couplings.
Comparative Performance Data
The following table compiles representative data illustrating the performance of potassium (4-(ethylsulfonamido)phenyl)trifluoroborate against its boronic acid counterpart in a model Suzuki-Miyaura reaction.
| Entry | Coupling Partner (Aryl Bromide) | Boron Reagent | Catalyst / Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Boronic Acid | PdCl₂(dppf) / Cs₂CO₃ | Dioxane/H₂O | 12 | 88 | [6] |
| 2 | 4-Bromoanisole | Trifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | i-PrOH/H₂O | 6 | 95 | [6] |
| 3 | 1-Bromo-4-nitrobenzene | Boronic Acid | Pd(OAc)₂/S-Phos / K₃PO₄ | Toluene/H₂O | 16 | 85 | [1] |
| 4 | 1-Bromo-4-nitrobenzene | Trifluoroborate | Pd(OAc)₂/S-Phos / K₃PO₄ | Toluene/H₂O | 8 | 92 | [1] |
Experimental Protocols
Protocol 2.1: Synthesis of Potassium (4-(Ethylsulfonamido)phenyl)trifluoroborate [4]
-
Dissolve this compound (1.0 equiv) in methanol (approx. 0.5 M).
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature.
-
A white precipitate of the potassium trifluoroborate salt will form immediately.
-
Continue stirring the mixture for 30-60 minutes.
-
Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.
-
Dry the crystalline solid under vacuum to yield the desired product.
Protocol 2.2: Suzuki-Miyaura Coupling Using a Potassium Trifluoroborate [5]
-
In a Schlenk tube, combine the aryl halide (1.0 equiv), potassium (4-(ethylsulfonamido)phenyl)trifluoroborate (1.1 equiv), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and a base such as Cs₂CO₃ or K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed solvent system, such as isopropanol/water (3:1).
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Part 3: Alternative Synthetic Paradigms: Beyond the Boron Reagent
For certain substrates or synthetic strategies, it may be advantageous to avoid the use of an organoboron reagent altogether. Modern organic chemistry offers powerful alternatives that change the fundamental bond disconnection strategy.
C–N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7][8] This allows for a reversed synthetic logic: first, construct a biaryl halide, and then install the sulfonamide group in a final step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Validation of (4-(Ethylsulfonamido)phenyl)boronic acid as a Novel Enzyme Inhibitor
This guide provides an in-depth, objective comparison of the performance of (4-(Ethylsulfonamido)phenyl)boronic acid, a representative of the sulfonamide boronic acid class, against traditional alternatives. We will delve into the experimental data and protocols essential for its validation, with a focus on its role as a potent enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this emerging class of compounds.
Introduction: The Rise of Sulfonamide Boronic Acids in Enzyme Inhibition
This compound belongs to a promising class of molecules being investigated for their therapeutic potential, particularly as enzyme inhibitors.[1][2] Phenylboronic acids have garnered significant attention in medicinal chemistry for their unique ability to form reversible covalent bonds with the active sites of various enzymes, notably serine proteases.[3] This interaction is central to their mechanism of action. The drug Bortezomib, a boronic acid-based proteasome inhibitor, stands as a testament to the clinical success of this molecular class in cancer therapy.[4]
The focus of this guide is the validation of sulfonamide-containing boronic acids, which are emerging as powerful inhibitors of β-lactamase enzymes.[1][2] These enzymes are a primary cause of bacterial resistance to widely used antibiotics like penicillins and cephalosporins. By inhibiting β-lactamases, these boronic acid compounds can potentially restore the efficacy of existing antibiotic treatments.[2] We will explore the validation process for these inhibitors, comparing their performance to more traditional carboxamide-based boronic acids.
The Scientific Rationale: Why Replace Carboxamides with Sulfonamides?
The established paradigm in designing boronic acid-based β-lactamase inhibitors has often involved mimicking the structure of β-lactam antibiotics, which typically feature a carboxamide group.[1] However, recent research has demonstrated that replacing this carboxamide with a sulfonamide can lead to a surprisingly distinct structure-activity relationship and, in some cases, significantly improved potency.[1][2]
The core mechanism of inhibition involves the boron atom of the boronic acid being attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.[5] This forms a stable, reversible tetrahedral adduct that mimics the transition state of the natural substrate hydrolysis, thereby competitively inhibiting the enzyme.[5][6]
The rationale for exploring the sulfonamide moiety stems from its different geometric and electronic properties compared to a carboxamide. This structural change can alter how the inhibitor orients within the active site, potentially leading to more favorable interactions and tighter binding.[2] As we will demonstrate in the following sections, this hypothesis is borne out by experimental data, where smaller sulfonamide boronic acids have shown significantly higher potency than their carboxamide counterparts.[1]
Experimental Validation: A Step-by-Step Approach
To validate the efficacy and characterize the mechanism of a novel inhibitor like this compound, a series of robust experimental protocols must be employed. These protocols are designed to be self-validating, providing a clear and comprehensive picture of the inhibitor's performance.
Workflow for Inhibitor Validation
The overall process for validating a potential enzyme inhibitor follows a logical progression from initial characterization of its inhibitory activity to assessing its effect in a more biologically relevant context.
Caption: Workflow for the validation of a novel enzyme inhibitor.
Protocol 1: Determination of the Inhibition Constant (Kᵢ)
The inhibition constant (Kᵢ) is a critical measure of an inhibitor's potency. A lower Kᵢ value indicates tighter binding to the enzyme and more potent inhibition.[5] This protocol outlines the determination of Kᵢ for a competitive inhibitor using enzyme kinetics.
Objective: To quantify the inhibitory potency of this compound against a target β-lactamase (e.g., AmpC).
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Create a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a range of substrate concentrations bracketing the known Michaelis constant (Kₘ) of the enzyme for the substrate.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of the inhibitor to the experimental wells. Include control wells with no inhibitor.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the different concentrations of the substrate to the wells.
-
Immediately place the plate in a spectrophotometer and monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate. The rate of the reaction is proportional to the slope of the initial linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis.
-
The Kᵢ can be determined from the relationship between the apparent Kₘ (Kₘ,app) at each inhibitor concentration and the inhibitor concentration itself.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This cell-based assay evaluates the ability of the inhibitor to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.
Objective: To determine the concentration of this compound required to significantly reduce the MIC of a β-lactam antibiotic.
Materials:
-
β-lactamase-producing bacterial strain (e.g., E. coli expressing AmpC)
-
β-lactam antibiotic (e.g., ceftazidime)
-
This compound
-
Cation-adjusted Mueller-Hinton broth
-
96-well microplates
-
Bacterial incubator
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Set up the Assay Plate:
-
Prepare a two-dimensional checkerboard dilution series in a 96-well plate. One axis will have serial dilutions of the antibiotic, and the other will have serial dilutions of the inhibitor.
-
A common approach is to test the antibiotic dilutions in the presence of a fixed, sub-lethal concentration of the inhibitor.
-
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic (alone or in combination with the inhibitor) that completely inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor. A significant fold-decrease (e.g., 4-fold or greater) in the MIC indicates that the inhibitor effectively reverses resistance.[2]
Comparative Performance Analysis
The true value of a novel compound is often best understood through direct comparison with existing standards. Research on sulfonamide boronic acids has shown a clear performance difference when compared to their carboxamide analogs.[1]
Mechanism of Competitive Inhibition
Both sulfonamide and carboxamide boronic acids typically act as competitive inhibitors. This means they bind to the same active site as the natural substrate, preventing the substrate from binding and being processed by the enzyme.
Caption: Mechanism of competitive enzyme inhibition.
Quantitative Comparison: Sulfonamide vs. Carboxamide Analogs
The following table presents representative data adapted from studies on β-lactamase inhibitors, illustrating the potential performance advantages of the sulfonamide scaffold.[1]
| Compound Type | Representative Structure | Target Enzyme | Inhibition Constant (Kᵢ) | Relative Potency |
| Sulfonamide Boronic Acid | Methanesulfonamide boronic acid | AmpC β-lactamase | 0.789 µM | ~23x higher |
| Carboxamide Boronic Acid | Carboxamide analog | AmpC β-lactamase | 18.5 µM | Baseline |
Data is illustrative and based on published findings for analogous compounds.[1]
As the data clearly indicates, the replacement of a carboxamide with a sulfonamide can result in a dramatic increase in inhibitory potency. In the example shown, the sulfonamide analog is over 23 times more potent than its carboxamide counterpart against AmpC β-lactamase.[1] This underscores the importance of exploring this chemical space in the design of new enzyme inhibitors.
Conclusion and Future Directions
The validation of this compound as a potential enzyme inhibitor requires a systematic and multi-faceted experimental approach. By employing rigorous biochemical and cell-based assays, researchers can accurately quantify its potency and biological efficacy.
The comparative data strongly suggests that the sulfonamide boronic acid scaffold offers significant advantages over traditional carboxamide-based inhibitors, particularly in the context of β-lactamase inhibition.[1][2] The distinct structure-activity relationship of these compounds opens up new avenues for drug design and optimization.[2] Future research should focus on expanding the library of sulfonamide boronic acids, evaluating their spectrum of activity against various enzymes, and further investigating their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into in vivo success.
References
- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of (4-(Ethylsulfonamido)phenyl)boronic Acid in Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science, the choice of reagents is paramount. Arylboronic acids are indispensable tools, with the Suzuki-Miyaura coupling being a cornerstone of C-C bond formation. While a plethora of arylboronic acids are commercially available, those functionalized with electron-withdrawing groups offer distinct advantages in modulating reactivity, solubility, and other physicochemical properties. This guide provides an in-depth comparison of (4-(Ethylsulfonamido)phenyl)boronic acid with other commonly used arylboronic acids, highlighting its unique benefits supported by experimental data and detailed protocols.
The Sulfonamide Moiety: More Than Just a Functional Group
The presence of the ethylsulfonamido group at the para position of the phenylboronic acid imparts several key advantages over simpler analogues like phenylboronic acid or those with electron-donating groups, such as 4-methoxyphenylboronic acid. These advantages stem from the strong electron-withdrawing nature of the sulfonamide group, which significantly influences the electronic properties of the boronic acid.
Enhanced Acidity: A Key to Milder Reaction Conditions
One of the most significant advantages of this compound is its lower pKa value compared to other arylboronic acids. The pKa of a boronic acid is a measure of its Lewis acidity, which plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A lower pKa indicates a stronger Lewis acid, which can facilitate the formation of the boronate species required for efficient transmetalation, often under milder basic conditions.
For instance, the pKa of a similar sulfonamide-substituted phenylboronic acid, 4-(N-allylsulfamoyl)phenylboronic acid, has been measured to be approximately 7.4.[1] This is substantially lower than the pKa of phenylboronic acid, which is around 8.8.[1] This increased acidity allows for effective binding to diols and can enable reactions to proceed efficiently at or near neutral pH, which is particularly beneficial when working with base-sensitive substrates.
Comparative Performance in Suzuki-Miyaura Coupling
The electronic nature of the substituent on the arylboronic acid has a direct impact on the yield and reaction kinetics of Suzuki-Miyaura coupling reactions. While electron-donating groups can sometimes lead to higher yields, electron-withdrawing groups can also be highly effective, and their performance is often dependent on the specific reaction conditions. The following table provides a comparative overview of the performance of this compound against other arylboronic acids in a typical Suzuki-Miyaura coupling with 4-bromoanisole.
| Arylboronic Acid | Substituent Nature | Product Yield (%) |
| This compound | Electron-withdrawing | ~90% (Estimated based on similar systems) |
| Phenylboronic acid | Neutral | 92%[2][3] |
| 4-Methoxyphenylboronic acid | Electron-donating | 95%[4][5] |
The yield for this compound is an educated estimate based on the performance of other arylboronic acids with electron-withdrawing groups under similar conditions, as direct comparative data under identical conditions was not available in a single source.
The strong electron-withdrawing effect of the sulfonamide group can modulate the nucleophilicity of the aryl group during the transmetalation step. While this can sometimes lead to slightly lower yields compared to electron-rich boronic acids, the advantages of increased acidity and the potential for milder reaction conditions often outweigh this factor, especially in complex molecule synthesis where functional group tolerance is critical.
Enhanced Stability: A Practical Advantage
Experimental Protocols
To provide practical guidance for researchers, detailed experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura coupling reaction are provided below.
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 4-(N-allylsulfamoyl)phenylboronic acid.[1]
Step 1: Synthesis of N-Ethyl-4-bromobenzenesulfonamide
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of acetonitrile in an ice-bath, slowly add ethylamine (2.25 g, 50 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to afford N-ethyl-4-bromobenzenesulfonamide.
Step 2: Synthesis of this compound
-
In a dry flask under an inert atmosphere (argon or nitrogen), dissolve N-ethyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in a dry mixture of THF and toluene (1:4 v/v, 100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (11.3 mL, 48 mmol).
-
To this mixture, add 1.6 M n-butyllithium in hexane (27.5 mL, 44 mmol) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding 100 mL of water and adjust the pH to ~6.5 with 2 M HCl.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This is a general protocol that can be adapted for various aryl halides.
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition : Add a degassed solvent system, for example, a 3:1 mixture of toluene and ethanol (8 mL), followed by an aqueous solution of the base (2M, 2 mL).
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound presents a compelling case for its use in a variety of synthetic applications, particularly in the construction of complex molecules for drug discovery and materials science. Its key advantages, stemming from the electron-withdrawing sulfonamide group, include enhanced Lewis acidity leading to the potential for milder reaction conditions, and improved stability. While Suzuki-Miyaura coupling yields may be comparable to or slightly lower than those achieved with electron-rich boronic acids, the overall profile of this compound makes it a valuable and strategic choice for synthetic chemists. The provided protocols offer a practical starting point for the synthesis and application of this versatile reagent.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for (4-(Ethylsulfonamido)phenyl)boronic Acid Couplings: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials. The strategic incorporation of moieties like the ethylsulfonamido group can significantly influence a molecule's physicochemical properties, including solubility and biological activity. This guide provides an in-depth comparative analysis of catalytic systems for the coupling of (4-(Ethylsulfonamido)phenyl)boronic acid, a versatile building block in medicinal chemistry. We will delve into the nuances of the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The Challenge: Coupling of an Electron-Deficient Boronic Acid
The this compound presents a unique challenge due to the electron-withdrawing nature of the sulfonamide group. This electronic property can significantly impact the key transmetalation step in the catalytic cycle of cross-coupling reactions, often leading to slower reaction rates and lower yields compared to their electron-rich counterparts.[1] The choice of an appropriate catalytic system is therefore paramount to achieving efficient and high-yielding transformations.
I. The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Palladium-catalyzed Suzuki-Miyaura reaction is a preeminent method for the formation of biaryl structures. Its success lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[2]
Mechanistic Considerations: The Role of the Catalyst
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing sulfonamide group on the boronic acid can render the transmetalation step, where the organic moiety is transferred from boron to palladium, the rate-limiting step.[3] To overcome this, the selection of a suitable palladium catalyst and ligand is critical.
dot
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
Performance Comparison of Palladium Catalysts
While direct comparative data for this compound is scarce, we can extrapolate from studies on structurally similar electron-deficient arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Remarks & References |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | Moderate to Good | A classic, versatile catalyst, though may require higher loadings for challenging substrates.[4] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane | 85-110 | Good to Excellent | Often provides higher yields and tolerates a broader range of functional groups compared to Pd(PPh₃)₄.[5] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | Excellent | Buchwald's biarylphosphine ligands are highly effective for coupling electron-deficient boronic acids.[6] |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | t-Amyl alcohol | 100 | Excellent | Another powerful Buchwald ligand system, known for its high activity and stability. |
Expertise & Experience: For the coupling of this compound, starting with a robust catalyst system like Pd(dppf)Cl₂ is a prudent choice. Its bidentate ligand helps to stabilize the palladium center and facilitate the reductive elimination step.[7] Should yields be suboptimal, moving to a more electron-rich and sterically demanding Buchwald ligand such as SPhos or XPhos is recommended. These ligands are known to accelerate both the oxidative addition and reductive elimination steps, which is beneficial for challenging substrates.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol can be adapted for the specific coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
II. The Buchwald-Hartwig Amination: A Premier Tool for C-N Bond Formation
The Buchwald-Hartwig amination is the go-to method for the synthesis of arylamines from aryl halides or sulfonates.[7] While the title compound is a boronic acid, understanding this reaction is crucial for comparative purposes, especially when considering alternative synthetic routes where an aryl halide bearing the ethylsulfonamido group is coupled with an amine.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]
dot
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Catalyst Selection for Sulfonamide Coupling
The direct coupling of primary sulfonamides with aryl nonaflates has been successfully achieved using palladium catalysis.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for an efficient reaction.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Remarks & References |
| Pd(OAc)₂ / t-BuXPhos | t-BuXPhos | K₃PO₄ | t-Amyl alcohol | 100 | High | A highly general and efficient system for the coupling of primary sulfonamides.[9] |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | 110 | Good | Xantphos is a versatile ligand for a range of Buchwald-Hartwig aminations. |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 90 | Moderate to Good | One of the earlier generation ligands, still effective for many transformations.[1] |
Expertise & Experience: For the N-arylation of a sulfonamide, a catalyst system employing a Buchwald biarylphosphine ligand such as t-BuXPhos is highly recommended.[9] These ligands promote the crucial reductive elimination step, which can be challenging for the less nucleophilic sulfonamide anion. The use of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is also essential.[9]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with Ethylsulfonamide
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Ethylsulfonamide (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
t-BuXPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-Amyl alcohol
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, t-BuXPhos, K₃PO₄, the aryl halide, and ethylsulfonamide.
-
Add anhydrous, degassed tert-amyl alcohol.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.[9]
III. The Chan-Lam Coupling: A Copper-Catalyzed Alternative
The Chan-Lam coupling offers a valuable, often milder, alternative to palladium-catalyzed methods for the formation of C-N bonds, utilizing copper catalysts.[10][11] This reaction typically involves the coupling of an amine or amide with a boronic acid.
Mechanistic Overview
The mechanism of the Chan-Lam coupling is still a subject of some debate but is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is typically performed in the presence of an oxidant, often air (O₂). Key steps involve the coordination of the amine and the boronic acid to the copper center, followed by a reductive elimination to form the C-N bond.[10]
dot
Caption: General Workflow for a Chan-Lam Coupling Reaction.
Performance in Sulfonamide Arylation
The Chan-Lam coupling has been successfully applied to the N-arylation of sulfonamides. The reaction conditions are often mild, proceeding at room temperature and open to the air.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Remarks & References |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | Good to Excellent | A standard and effective catalyst for Chan-Lam couplings. |
| CuCl | None | MeOH | Room Temp. | Good to Excellent | Can be effective without an external base for certain substrates.[10] |
| CuI | K₂CO₃ | DMF | 100 | Moderate to Good | Sometimes requires elevated temperatures for less reactive substrates. |
Expertise & Experience: The Chan-Lam coupling is an attractive option due to its operational simplicity and the use of a less expensive metal catalyst. For the coupling of a sulfonamide, Cu(OAc)₂ is a reliable starting point. The reaction is often tolerant of moisture and air, which simplifies the experimental setup. However, over-arylation to form a tertiary sulfonamide can sometimes be a side reaction, so careful monitoring is advised.[11][12]
Experimental Protocol: Chan-Lam Coupling of a Sulfonamide with Phenylboronic Acid
Materials:
-
Phenylboronic acid (1.0 equiv)
-
Ethylsulfonamide (1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a round-bottom flask, add phenylboronic acid, ethylsulfonamide, and Cu(OAc)₂.
-
Add dichloromethane followed by pyridine.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with aqueous HCl (1M), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Conclusion and Recommendations
The choice of catalytic system for the coupling of this compound is highly dependent on the desired transformation (C-C vs. C-N bond formation) and the specific coupling partner.
-
For the synthesis of biaryl compounds via C-C bond formation , the Suzuki-Miyaura coupling is the method of choice. A robust catalyst system such as Pd(dppf)Cl₂ is a good starting point, with the option to move to more active Buchwald ligands (e.g., SPhos, XPhos) for improved yields with challenging substrates.
-
For the synthesis of N-aryl sulfonamides via C-N bond formation , both the Buchwald-Hartwig amination (coupling an aryl halide with a sulfonamide) and the Chan-Lam coupling (coupling a boronic acid with a sulfonamide) are viable options.
-
The Buchwald-Hartwig amination , particularly with a catalyst system like Pd(OAc)₂ / t-BuXPhos , is a powerful and general method, albeit requiring an inert atmosphere and anhydrous conditions.[9]
-
The Chan-Lam coupling , using Cu(OAc)₂ , offers a milder and more operationally simple alternative, often proceeding at room temperature and open to the air.[11][12]
-
Ultimately, the optimal catalyst and reaction conditions should be determined empirically for each specific substrate combination. This guide provides a solid foundation based on established principles and data from analogous systems to streamline your methods development and accelerate your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 9. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 10. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Benchmarking (4-(Ethylsulfonamido)phenyl)boronic acid: A Comparative Guide for Serine Protease Inhibition in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic selection of molecular scaffolds is paramount to successful therapeutic design. Boronic acids have emerged as a privileged class of enzyme inhibitors, particularly for serine proteases, owing to their unique ability to form a reversible covalent bond with the catalytic serine residue. This guide provides an in-depth performance comparison of (4-(Ethylsulfonamido)phenyl)boronic acid, a representative sulfonamide-containing arylboronic acid, against established benchmark inhibitors targeting serine proteases. Through objective analysis and supporting experimental data, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.
The Rationale: Boronic Acids and Sulfonamides in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes characterized by a catalytic triad, including a highly reactive serine residue, in their active site.[1] They play critical roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.[2]
Boronic acids act as transition-state analog inhibitors. The boron atom, a Lewis acid, is readily attacked by the nucleophilic hydroxyl group of the active site serine, forming a stable, tetrahedral boronate adduct.[3][4] This reversible covalent interaction leads to potent inhibition.[3]
The incorporation of a sulfonamide moiety into the phenylboronic acid scaffold can significantly influence its inhibitory potency and selectivity. Sulfonamides are known to engage in key hydrogen bonding and electrostatic interactions within enzyme active sites, potentially enhancing binding affinity.[2][5] Studies on related sulfonamide boronic acids have demonstrated their efficacy as inhibitors of serine β-lactamases, with Ki values reaching the low nanomolar range.[6][7] This suggests that this compound is a promising candidate for targeting serine proteases.
Proposed Mechanism of Inhibition
The inhibitory action of this compound against a serine protease is postulated to occur via a two-step mechanism. Initially, the inhibitor binds to the active site. Subsequently, the boron atom is nucleophilically attacked by the hydroxyl group of the catalytic serine residue, forming a tetrahedral boronate intermediate that mimics the transition state of peptide bond hydrolysis. The ethylsulfonamido group can form additional interactions with residues in the active site, further stabilizing the enzyme-inhibitor complex.
Caption: Proposed mechanism of serine protease inhibition by this compound.
Performance Benchmark: A Comparative Analysis
To contextualize the potential performance of this compound, we compare it against well-characterized inhibitors of chymotrypsin, a representative serine protease. Chymotrypsin is an excellent model system due to its well-understood structure and kinetics.
| Inhibitor | Target Enzyme | Class | Mechanism of Action | Ki (nM) | IC50 (nM) |
| This compound | Chymotrypsin (presumed) | Arylboronic Acid | Reversible Covalent | ~25-100 (Estimated) | N/A |
| Phenylmethylsulfonyl Fluoride (PMSF) | Chymotrypsin | Sulfonyl Fluoride | Irreversible Covalent | N/A | ~100,000 |
| Chymostatin | Chymotrypsin | Peptide Aldehyde | Reversible Covalent | ~15 | ~50 |
| N-acetyl-L-tryptophan | Chymotrypsin | Small Molecule | Competitive | ~1,900,000 | N/A |
Note: The Ki for this compound is an estimate based on the reported inhibitory constants of structurally similar sulfonamide boronic acids against other serine proteases.[6][7] Actual values would need to be determined experimentally.
This comparison highlights the potential for this compound to be a potent inhibitor, likely outperforming classical irreversible inhibitors like PMSF and potentially rivaling peptide-based inhibitors like Chymostatin in terms of potency.
Experimental Protocol: Serine Protease Inhibition Assay
The following protocol provides a standardized method for determining the inhibitory potency (IC50) of this compound against a model serine protease, such as chymotrypsin, using a chromogenic substrate.
Materials and Reagents
-
Enzyme: Bovine α-chymotrypsin (e.g., Sigma-Aldrich, C4129)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (e.g., Sigma-Aldrich, S7388)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Apparatus: 96-well microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Workflow for the serine protease inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of chymotrypsin in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of the substrate in DMSO and then dilute it in assay buffer to the desired final concentration (typically around the Km value).
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to cover a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the appropriate wells. Include a control with no inhibitor (DMSO vehicle only).
-
Add the chymotrypsin solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C. The product, p-nitroaniline, absorbs at this wavelength.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of change in absorbance over time) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel serine protease inhibitors. Its structural features suggest the potential for potent and selective inhibition. The comparative data presented in this guide, alongside the detailed experimental protocol, provide a solid foundation for researchers to evaluate its performance in their specific drug discovery programs.
Future studies should focus on determining the precise Ki values of this compound against a panel of serine proteases to establish its selectivity profile. Furthermore, structure-activity relationship (SAR) studies, involving modifications to the ethylsulfonamido group and the phenyl ring, could lead to the discovery of even more potent and selective drug candidates.
References
- 1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (4-(Ethylsulfonamido)phenyl)boronic acid
Introduction: The Critical Role of Method Cross-Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) like (4-(Ethylsulfonamido)phenyl)boronic acid, a key intermediate in various synthetic pathways, robust and reliable analytical methods are essential for ensuring product quality, safety, and efficacy. The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose.[1][2] However, when analytical testing is transferred between laboratories or when different methods are used to support the same project, a critical further step is required: cross-validation .[3][4]
This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), for the analysis of this compound. We will explore the nuances of each method, present supporting experimental data, and provide detailed protocols for their cross-validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish and maintain data consistency across different analytical platforms and laboratory sites.
The objective of cross-validation is to demonstrate that two distinct analytical methods or the same method in different laboratories produce comparable and reliable results.[4] This is crucial for maintaining data integrity throughout the drug development lifecycle, from early-stage research to quality control in manufacturing. Regulatory bodies such as the FDA and international guidelines like ICH Q2(R1) emphasize the importance of well-documented validation and, by extension, cross-validation to ensure data quality.[5][6][7]
Understanding the Analyte: this compound
This compound is a member of the boronic acid class of compounds, which are widely used in organic synthesis, particularly in Suzuki coupling reactions.[8] Its structure, featuring both a sulfonamide and a boronic acid group, presents unique analytical challenges, including potential for dehydration to form boroxines and interactions with column stationary phases.
References
- 1. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 2. jespublication.com [jespublication.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 8. daneshyari.com [daneshyari.com]
The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to Inhibitors Synthesized from (4-(Ethylsulfonamido)phenyl)boronic acid
In the relentless pursuit of novel therapeutic agents, the strategic design of enzyme inhibitors remains a cornerstone of drug discovery. The unique chemical properties of boronic acids have positioned them as versatile scaffolds for inhibitor development, most notably demonstrated by the clinical success of proteasome inhibitors like bortezomib.[1] This guide delves into the therapeutic potential of a specific, yet underexplored, starting material: (4-(Ethylsulfonamido)phenyl)boronic acid . By examining the synthesis, structure-activity relationships (SAR), and efficacy of analogous sulfonamide-containing boronic acid inhibitors, we can project the potential of this scaffold and provide a roadmap for future research.
The rationale for focusing on the this compound core stems from the known modulatory effects of sulfonamide groups on the physicochemical properties of drug candidates. The sulfonamide moiety can influence solubility, plasma protein binding, and crucially, the electronic nature of the phenylboronic acid, which in turn affects its acidity and interaction with target enzymes.[1] This guide will primarily focus on the inhibition of serine proteases, a well-established target class for boronic acid inhibitors, with a particular emphasis on bacterial β-lactamases as a model system for comparative analysis.
Comparative Efficacy of Sulfonamide Boronic Acid Inhibitors
While direct efficacy data for a series of inhibitors synthesized from this compound is not yet prevalent in the public domain, a comprehensive study on a closely related series of sulfonamide boronic acids provides invaluable insights into their potential. In this seminal work, a series of sulfonamide boronic acids were synthesized and evaluated as inhibitors of AmpC β-lactamase, a key enzyme responsible for bacterial resistance to β-lactam antibiotics.[2] The replacement of a carboxamide group with a sulfonamide in these inhibitors led to a significant and distinct structure-activity relationship.
The following table summarizes the inhibitory activity (Ki) of a selection of these sulfonamide boronic acid inhibitors against AmpC β-lactamase. This data serves as a predictive framework for the potential efficacy of inhibitors derived from this compound.
| Compound ID | R Group on Sulfonamide | Ki (nM) for AmpC β-lactamase |
| 3 | Methyl | 789 |
| 4 | Phenyl | 70 |
| 9 | 2-Thienyl | 25 |
| 11 | Nafcillin side chain | 670 |
| 16 | Benzyl | 3700 |
| 17 | m-Carboxybenzyl | 430 |
Data extracted from "Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors".[2]
The data reveals that even small modifications to the R group on the sulfonamide can lead to dramatic changes in inhibitory potency. Notably, the simple methyl and phenyl sulfonamides (compounds 3 and 4) and the 2-thienyl derivative (compound 9) exhibited potent inhibition in the nanomolar range.[2] This suggests that an ethyl group, as in our core compound of interest, is likely to confer significant inhibitory activity. The larger, more complex side chains, such as the nafcillin side chain (compound 11), resulted in a decrease in potency, highlighting the sensitivity of the enzyme's active site to steric bulk.[2]
Mechanism of Action: Covalent Inhibition of Serine Proteases
Boronic acid inhibitors function as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine proteases.[3][4][5] This interaction mimics the tetrahedral intermediate formed during substrate hydrolysis, leading to potent inhibition. The boron atom acts as a Lewis acid, accepting a lone pair of electrons from the hydroxyl group of the active site serine.
The following diagram illustrates the catalytic cycle of a serine protease and its inhibition by a boronic acid derivative.
Caption: Mechanism of serine protease inhibition by a boronic acid.
The X-ray crystal structures of sulfonamide boronic acids in complex with AmpC β-lactamase confirm this mechanism, showing the boron atom covalently bonded to the catalytic Ser64 residue.[2] The sulfonamide group itself plays a crucial role in orienting the inhibitor within the active site through hydrogen bonding and other non-covalent interactions.
Experimental Protocols
To enable researchers to build upon the foundational work in this area, we provide detailed methodologies for the synthesis and evaluation of sulfonamide boronic acid inhibitors.
Synthesis of Sulfonamide Boronic Acids
The synthesis of sulfonamide boronic acids can be achieved through a multi-step process, as described in the literature.[2] A general synthetic scheme is outlined below:
Caption: General synthetic workflow for sulfonamide boronic acids.
Step-by-Step Protocol:
-
Sulfonamide Formation: React 4-bromobenzenesulfonyl chloride with the desired primary or secondary amine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the corresponding N-substituted-4-bromobenzenesulfonamide.
-
Borylation: The resulting brominated sulfonamide is then subjected to a palladium-catalyzed borylation reaction with a boron source such as bis(pinacolato)diboron to yield the pinacol boronate ester.
-
Deprotection: The final sulfonamide boronic acid is obtained by deprotection of the pinacol ester, typically through transesterification with a diol like phenylboronic acid in a biphasic solvent system or by treatment with a strong acid.[2]
β-Lactamase Inhibition Assay
The inhibitory activity of the synthesized compounds against β-lactamases can be determined using a spectrophotometric assay with a chromogenic substrate like nitrocefin.[6][7]
Materials:
-
Purified β-lactamase enzyme (e.g., AmpC)
-
Nitrocefin solution (in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Synthesized inhibitor compounds
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the β-lactamase enzyme. Incubate for a defined period to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the nitrocefin substrate to each well to initiate the enzymatic reaction.
-
Measure Absorbance: Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by fitting the data to a suitable dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Future Directions and Conclusion
The exploration of inhibitors derived from This compound represents a promising avenue for the development of novel therapeutic agents. The existing data on analogous sulfonamide boronic acids strongly suggest that this scaffold is well-suited for the design of potent enzyme inhibitors, particularly for serine proteases. The ethylsulfonamido group is expected to confer favorable pharmacokinetic properties and contribute to strong binding interactions within the enzyme's active site.
Future research should focus on the synthesis and comprehensive evaluation of a library of inhibitors based on the this compound core. By systematically varying the substituents on the sulfonamide nitrogen and other positions of the phenyl ring, a detailed structure-activity relationship can be established. This will enable the optimization of potency, selectivity, and drug-like properties, ultimately paving the way for the development of new clinical candidates. The experimental protocols outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Reproducibility in Suzuki-Miyaura Couplings: A Comparative Analysis of (4-(Ethylsulfonamido)phenyl)boronic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical intermediates. The choice and quality of the boronic acid reagent are paramount to the success and reproducibility of these reactions. This guide provides an in-depth technical comparison of (4-(Ethylsulfonamido)phenyl)boronic acid and its more stable congeners, the pinacol and MIDA boronate esters, with a focus on enhancing experimental reproducibility.
The Challenge of Reproducibility with this compound
This compound is a valuable building block in medicinal chemistry, offering a sulfonamide moiety that can modulate the physicochemical properties of a target molecule. However, like many boronic acids, its free form is susceptible to several decomposition pathways that can compromise reaction yields and reproducibility. The electron-withdrawing nature of the ethylsulfonamido group can exacerbate these issues.
A primary concern is protodeboronation , the cleavage of the C–B bond by a proton source, which is often accelerated by the basic conditions required for the Suzuki-Miyaura coupling. This leads to the formation of the corresponding arene byproduct and a reduction in the yield of the desired coupled product. Additionally, boronic acids can undergo trimerization to form boroxines, which can have different reactivity and solubility profiles compared to the monomeric acid, further complicating reaction kinetics and reproducibility. The stability of boronic acids is also influenced by factors such as exposure to air, moisture, and heat.
Enhancing Stability and Reproducibility: A Comparison with Boronate Esters
To mitigate the inherent instability of free boronic acids, chemists often turn to more robust derivatives, such as pinacol and MIDA (N-methyliminodiacetic acid) boronate esters. These alternatives offer significant advantages in terms of stability, handling, and, ultimately, reaction reproducibility.
| Feature | This compound | This compound pinacol ester | This compound MIDA boronate |
| Stability | Moderate; susceptible to protodeboronation and trimerization. | High; increased stability to air, moisture, and chromatography.[1][2] | Very high; exceptionally stable to air, moisture, and a wide range of reaction conditions.[3][4][5][6] |
| Handling | Can be challenging; requires careful storage under inert atmosphere. | Easier to handle; often a crystalline solid.[7] | Free-flowing, crystalline solid; benchtop stable.[3][4][6] |
| Purification | Can be difficult due to potential decomposition on silica gel. | Generally compatible with silica gel chromatography. | Fully compatible with silica gel chromatography.[3][4][6] |
| Reactivity | Directly active in Suzuki-Miyaura coupling. | Requires in situ hydrolysis to the boronic acid for reaction to proceed. | Requires in situ hydrolysis (slow release) under basic conditions to generate the active boronic acid.[1][3] |
| Yield & Reproducibility | Can be variable due to decomposition. | Generally leads to more consistent and reproducible yields.[1][2] | Often provides higher and more reproducible yields, especially with challenging substrates.[8][9] |
A study has shown that in an aqueous Suzuki-Miyaura coupling, the use of a MIDA boronate resulted in a significantly higher yield (89%) compared to the corresponding free boronic acid (73%).[8][9] This highlights the practical advantage of using a more stable boronic acid surrogate.
Experimental Protocols
To provide a practical comparison, the following are representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction using this compound and its pinacol and MIDA ester derivatives.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using this compound
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using this compound pinacol ester
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., 4-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Using this compound MIDA boronate
Materials:
-
This compound MIDA boronate
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound MIDA boronate (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. The slow release of the boronic acid will occur under these conditions.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Best Practices for Enhanced Reproducibility
Caption: Troubleshooting flowchart for common issues in Suzuki-Miyaura coupling reactions.
Key Recommendations:
-
Reagent Quality: Always use high-purity reagents. For free boronic acids, it is advisable to use them fresh or store them under an inert atmosphere in a desiccator.
-
Use of Boronate Esters: For reactions where reproducibility is critical, consider using the pinacol or MIDA boronate ester of this compound. The enhanced stability of these reagents often justifies the additional synthetic step.
-
Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and protodeboronation.
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can significantly impact the reaction outcome. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands such as SPhos or XPhos often give superior results.
-
Base and Solvent Selection: The base plays a crucial role in the catalytic cycle. While potassium carbonate is commonly used, stronger bases like potassium phosphate may be necessary for less reactive substrates. The solvent system should be chosen to ensure adequate solubility of all components.
Conclusion
Achieving reproducible results in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like this compound, requires careful consideration of the stability of the boronic acid reagent. While the free boronic acid can be used directly, its susceptibility to decomposition can lead to variable yields. The use of more stable alternatives, such as the pinacol and MIDA boronate esters, offers a robust solution to enhance stability, improve handling, and ultimately, increase the reproducibility and reliability of this powerful synthetic transformation. For researchers in drug discovery and development, the strategic use of these stabilized boronic acid derivatives can lead to more efficient and predictable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (4-(Ethylsulfonamido)phenyl)boronic acid
An In-Depth Protocol for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-(Ethylsulfonamido)phenyl)boronic acid, ensuring compliance with safety regulations and minimizing environmental impact.
I. Hazard Identification and Risk Assessment
This compound, like other boronic acid derivatives, requires careful handling. While specific hazard data for this compound is not extensively documented, analogous compounds such as phenylboronic acid are known to be harmful if swallowed.[1] It is also prudent to treat the compound as a potential skin and eye irritant.[2] A thorough risk assessment should be conducted before handling, considering the potential for dust generation and inhalation.[3]
Core Principles of Handling:
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid compound.[3]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[3][4]
-
Controlled Environment: All handling and disposal procedures should ideally be performed in a well-ventilated area or under a chemical fume hood.[4][5]
II. Personal Protective Equipment (PPE)
Prior to any handling or disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of damage before use.[4][5] |
| Protective Clothing | A lab coat or a chemical-resistant apron is necessary to prevent skin contact.[4][5] |
| Respiratory Protection | If dust is likely to be generated, a NIOSH/MSHA-approved respirator should be used.[3][4] |
An emergency eyewash station and a safety shower must be readily accessible in the work area.[3][5]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Avoid actions that could generate dust.[3] For liquid spills involving solutions of the compound, use an inert absorbent material.[6]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[6]
-
Reporting: Report the incident to your supervisor and the institution's Environmental Health and Safety (EHS) department.[6]
IV. Step-by-Step Disposal Protocol
The proper disposal of this compound requires its treatment as hazardous waste. Under no circumstances should this chemical be disposed of in regular laboratory trash or down the sink.[7]
Step 1: Waste Segregation and Identification
-
Dedicated Container: Designate a specific, compatible waste container for this compound and any contaminated materials (e.g., weighing papers, gloves, cleaning materials).[7] High-density polyethylene (HDPE) or glass containers are generally appropriate.[5]
-
Clear Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added.[7][8]
-
Incompatibility: This compound should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[7][9]
Step 2: Waste Accumulation
-
Solid Waste: Place the unwanted solid this compound and any contaminated disposable items directly into the designated hazardous waste container.[7]
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated liquid hazardous waste container. Use a funnel to prevent spills.[6]
-
Secure Sealing: Keep the waste container securely sealed at all times, except when adding waste.[7]
-
Storage Location: Store the container in a designated satellite accumulation area (SAA) within the laboratory, following your institution's guidelines.[7][8]
Step 3: Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and ultimate disposal of hazardous chemical waste.[7]
-
Documentation: Complete all necessary waste manifest forms with accurate information about the chemical name, quantity, and hazard classification.[6]
-
Authorized Collection: Do not transport hazardous waste outside of your designated work area. Wait for authorized EHS personnel to collect the waste.[7]
V. Regulatory Framework
The disposal of laboratory chemical waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) sets the primary regulations under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research laboratories may have specific guidelines, such as those outlined in Subpart K of the EPA regulations, which offer a more flexible approach to hazardous waste management in these settings.[11][12] It is imperative to be familiar with and adhere to your institution's specific policies, which are designed in accordance with these federal and state mandates.
VI. Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. fishersci.com [fishersci.com]
- 10. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. epa.gov [epa.gov]
- 12. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Navigating the Safe Handling of (4-(Ethylsulfonamido)phenyl)boronic acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the effective management of (4-(Ethylsulfonamido)phenyl)boronic acid (CAS No. 1072945-62-0) in a laboratory setting. By understanding the inherent chemical properties and adopting a proactive safety posture, you can mitigate risks and ensure the integrity of your research.
It is important to note that comprehensive hazard data for this compound is not fully available in publicly accessible safety data sheets.[1] Therefore, this guide is built upon the established safety protocols for the broader class of boronic acids and general principles of laboratory safety. A conservative approach to handling is strongly recommended.
Hazard Assessment and Engineering Controls: The First Line of Defense
While specific GHS classifications for this compound are not detailed in available safety data, related boronic acid compounds are often classified as skin, eye, and respiratory irritants.[2][3] For instance, (4-Ethylphenyl)boronic acid is noted to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Phenylboronic acid is classified as harmful if swallowed.[4] Given these precedents, it is prudent to handle this compound with a high degree of caution.
The most effective way to mitigate exposure is through robust engineering controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols that may be generated.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
The rationale for these controls is to create a physical barrier and a controlled airflow that directs potentially harmful vapors or particulates away from the user's breathing zone, minimizing the risk of respiratory exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE, with the understanding that a site-specific risk assessment may warrant additional protection.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solutions or contact with airborne solid particles. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact. It is advisable to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin. |
| Body | A fully fastened laboratory coat. | Provides a removable barrier to protect skin and personal clothing from spills and contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a potential for generating significant dust or aerosols outside of a fume hood. | This should be determined by a formal risk assessment. |
Step-by-Step Handling and Operational Plan
Adherence to a standardized operational procedure is key to minimizing risk and ensuring reproducible results.
Preparation and Weighing:
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, perform this task within the fume hood. Use a draft shield to prevent the dispersal of the powder. Handle the material gently to minimize dust formation.
Dissolution and Reaction Setup:
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Closed System: Whenever possible, maintain a closed system during reactions to prevent the release of any vapors.
Post-Handling:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management: A Rapid and Controlled Response
In the event of a spill, a calm and methodical response is crucial. The immediate priority is to ensure the safety of all personnel.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Key Spill Response Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Situation: From a safe distance, assess the extent of the spill. For a minor spill that you are trained to handle, proceed with cleanup. For a major spill, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting to clean up a minor spill, ensure you are wearing the correct PPE, including double-gloving with nitrile or neoprene gloves, chemical safety goggles, and a lab coat.
-
Contain and Absorb: For liquid spills, contain the spill using absorbent pads or dikes. For solid spills, gently cover with an absorbent material to prevent it from becoming airborne.
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used in the cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous chemical waste.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of responsible chemical management.
-
Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Containerization: Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a dedicated, clearly labeled, and sealable hazardous waste container.[5]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5]
By integrating these safety and handling protocols into your daily laboratory workflow, you can create a safer research environment and ensure the responsible stewardship of chemical reagents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
